Product packaging for Cobalt manganese carbonate(Cat. No.:CAS No. 334982-29-5)

Cobalt manganese carbonate

Cat. No.: B14244924
CAS No.: 334982-29-5
M. Wt: 233.89 g/mol
InChI Key: HJZMCWKYJQFMPG-UHFFFAOYSA-J
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Description

Cobalt manganese carbonate is a high-purity, mixed-metal carbonate compound valued in research primarily as a precursor for the synthesis of advanced cobalt manganese oxide materials. Upon thermal treatment, this compound decomposes to form homogeneous mixed-metal oxides with the spinel structure (general formula Co x Mn 3-x O 4 , where 0 < x < 3) . These resulting oxides are widely investigated for their exceptional catalytic properties and utility in energy storage. The primary research value of this compound lies in the tunable composition and performance of the resulting spinels. The great diversity in phase composition, metal ion valences (including Co II , Co III , Mn II , Mn III , and Mn IV ), and distribution of metal ions between tetrahedral and octahedral lattice sites results in materials with a wide range of chemical, electrochemical, and catalytic properties . Key research applications include: • Catalysis : The derived cobalt manganese oxide spinels are efficient catalysts in significant industrial and environmental redox processes. These include the removal of carbon monoxide (CO) or volatile organic compounds (VOCs) from the air, and the oxidative destruction of aqueous pollutants (e.g., dyes, pharmaceuticals) using peroxides in advanced oxidation processes (AOPs) . They are also used in the selective oxidation of organic molecules and in Fischer-Tropsch synthesis for the production of fuels and valuable chemicals . • Energy Materials : Researchers utilize these spinel oxides in developing electrodes for lithium-ion and sodium-ion batteries, supercapacitors, and solid oxide fuel cells due to their favorable electrochemical characteristics . • Sensor Technology : The distinct electronic properties of the CoxMn3-xO4 system make it a promising material for various sensor applications . The solid-state reaction pathway from a carbonate precursor can offer advantages in productivity, efficiency, and operability for larger-scale preparation of these functional materials . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2CoMnO6 B14244924 Cobalt manganese carbonate CAS No. 334982-29-5

Properties

CAS No.

334982-29-5

Molecular Formula

C2CoMnO6

Molecular Weight

233.89 g/mol

IUPAC Name

cobalt(2+);manganese(2+);dicarbonate

InChI

InChI=1S/2CH2O3.Co.Mn/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4

InChI Key

HJZMCWKYJQFMPG-UHFFFAOYSA-J

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2].[Co+2]

Origin of Product

United States

Advanced Synthesis Methodologies and Process Engineering for Cobalt Manganese Carbonate

Controlled Co-precipitation Techniques

Co-precipitation is a widely utilized and relatively straightforward method for synthesizing cobalt manganese carbonate precursors. mdpi.com This technique involves the simultaneous precipitation of cobalt and manganese ions from a solution to form a mixed carbonate solid. It is favored for its ability to achieve a homogeneous distribution of metal ions on an atomic level. acs.org The process is generally governed by either thermodynamically dominated single-crystal formation or kinetically controlled spherical morphology development. dntb.gov.ua

Water-Based Solvothermal Co-precipitation Processes

Water-based solvothermal co-precipitation, often referred to as hydrothermal co-precipitation, combines the principles of precipitation with hydrothermal treatment. In this method, the precipitation reaction occurs in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. This approach facilitates the formation of crystalline materials directly, often with well-defined morphologies.

One study demonstrated a controllable hydrothermal conversion process where amorphous Ni-Co-Mn carbonate nanoparticles were transformed into uniform, crystalline microspheres. mdpi.com This transformation, conducted at 180°C in the presence of ammonium (B1175870) carbonate, proceeds through a dissolution-recrystallization mechanism, highlighting how hydrothermal conditions can refine the structure and morphology of a co-precipitated precursor. mdpi.com

Influence of Precipitants and Complexing Agents

The choice of precipitating and complexing agents is critical in co-precipitation synthesis, as it profoundly influences the reaction equilibria, particle morphology, and composition of the final product.

Common precipitants include sodium carbonate (Na₂CO₃) and ammonium carbonate ((NH₄)₂CO₃). mdpi.commdpi.com The selection of the precipitant can affect the process dynamics and the characteristics of the resulting carbonate. For instance, ammonium bicarbonate has been used as both a precipitant and a complexing agent in the synthesis of nickel manganese carbonate. acs.orgacs.org

Complexing agents, most notably ammonia (B1221849) (in the form of ammonia-water), are used to control the concentration of free metal ions in the solution. mdpi.com Ammonia forms complex ions with cobalt and manganese, and the stability of these complexes affects their precipitation rate. acs.orgacs.org The chelating ability of ammonia with manganese is weaker than with nickel or cobalt, which can make morphology control challenging in manganese-rich systems. acs.orgacs.org The use of ammonia-water typically requires a higher pH, which can lead to faster nucleation rates. acs.orgacs.org Urea can also be employed, often acting as a precursor that slowly releases ammonia upon heating. mdpi.com To avoid the environmental concerns associated with ammonia, alternative complexing agents like citric acid have been explored. dntb.gov.ua

Table 1: Influence of Precipitants and Complexing Agents on this compound Synthesis

Agent Type Chemical Role / Effect Source(s)
Precipitant Sodium Carbonate (Na₂CO₃) Induces precipitation of metal carbonates. acs.orgmdpi.comacs.orgaspur.rs
Precipitant Ammonium Carbonate ((NH₄)₂CO₃) Acts as a precipitant; used in hydrothermal conversion to facilitate recrystallization. mdpi.com
Precipitant / Complexing Agent Ammonium Bicarbonate (NH₄HCO₃) Serves dual roles in precipitating and complexing metal ions. acs.orgacs.orgresearchgate.net
Complexing Agent Ammonia / Ammonia-Water (NH₃·H₂O) Forms metal-ammine complexes to control ion concentration and precipitation rate; requires higher pH. acs.orgmdpi.comacs.org
Complexing Agent Urea (CO(NH₂)₂) Acts as a slow-releasing source of ammonia upon heating. mdpi.com

Impact of pH and Temperature on Precursor Formation and Compositional Control

Process parameters such as pH and temperature are critical levers for controlling the nucleation, growth, composition, and morphology of this compound precursors.

pH: The pH of the reaction solution dictates the chemical species present and their solubility. At a relatively low pH, transition metal ions react with carbonate ions to form the desired carbonate precipitates. acs.orgacs.org However, if the pH is too high (e.g., above 8.5), stable metal-ammine complexes can form, which may lead to non-stoichiometric products. researchgate.net In some cases, higher pH values can also lead to the formation of basic carbonates like Ni₂(OH)₂CO₃ and Co₂(OH)₂CO₃. researchgate.net Therefore, maintaining the reaction system at a relatively low and stable pH is often necessary to obtain high-purity mixed metal carbonates. acs.orgacs.org For example, basic cobalt and manganese carbonates have been precipitated at a controlled pH of 9. mdpi.com

Temperature: Temperature influences reaction kinetics and crystal growth. Co-precipitation reactions can be performed at a range of temperatures, from room temperature to 60°C or higher. acs.orgmdpi.comacs.org Higher temperatures generally accelerate the reaction and can affect the final particle size and crystallinity. In one study, increasing the precipitation temperature from 30°C to 60°C was found to increase the rate of manganese precipitation. scielo.org.za Hydrothermal syntheses inherently operate at higher temperatures, such as 140°C to 240°C, which can lead to the formation of different phases. researchgate.netbutlerov.com For instance, one study found that at 200°C, a mixture of manganese oxide and manganese carbonate was formed, while at 220-240°C, manganese carbonate was the sole product. researchgate.netbutlerov.com

Table 2: Effect of pH and Temperature on this compound Co-precipitation

Parameter Condition Observation / Resulting Product Source(s)
pH 7.3 - 7.6 Selective precipitation of Co(OH)₂ from a Co/Mn mixture. google.com
pH 8.2 Maintained in a nucleation reactor to form Ni₀.₂₅Mn₀.₇₅CO₃ seeds. acs.orgacs.org
pH 9.0 Precipitation of basic cobalt(II) and manganese(II) carbonates. mdpi.com
pH > 8.5 Formation of stable nickel ammine complexes, potentially leading to non-stoichiometry. researchgate.net
Temperature 30 - 40 °C Precipitation of basic carbonates with stirring. mdpi.com
Temperature 50 °C Achieved 100% Mn precipitation (with some Co co-precipitation). scielo.org.za
Temperature 60 °C Used for the agglomeration/growth stage in a two-stage continuous process. acs.orgacs.org
Temperature 220 - 240 °C Hydrothermal synthesis yielded pure manganese carbonate as the only product. researchgate.netbutlerov.com

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for producing crystalline materials with controlled morphologies and hierarchical structures. These processes are carried out in sealed reactors, using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. rsc.org

Two-Step Solvothermal Strategies for Hierarchical Structures

Employing a two-step or two-stage strategy provides enhanced control over the final architecture of the material. By separating the nucleation and growth phases, it is possible to engineer complex, hierarchical structures.

One such approach involves the initial synthesis of nanoparticles using a microreactor, followed by a hydrothermal treatment where these primary nanoparticles self-assemble into uniform microspheres through a dissolution-recrystallization process. mdpi.com This method allows for the creation of well-defined spherical secondary particles from nano-sized primary building blocks. mdpi.com

Another innovative two-stage continuous co-precipitation method separates the process into two reactors: a nucleation reactor and a growth (or agglomeration) reactor. acs.orgacs.org In the first stage, crystal nuclei are formed under specific conditions (e.g., low temperature, high stirring rate). acs.org These seeds are then transferred to the second reactor, where controlled agglomeration occurs under different conditions (e.g., higher temperature) to form larger, spherical particles with a compact internal structure and narrow size distribution. acs.org This strategy has been successfully used to prepare Ni₀.₂₅Mn₀.₇₅CO₃ precursors with improved sphericity and particle size distribution compared to traditional single-stage methods. acs.org

Role of Fluoride (B91410) Doping in Morphology Modulation and Phase Transformation

The introduction of dopants during synthesis can dramatically alter the growth habit and crystal structure of the final product. Fluoride, in particular, has been identified as an effective agent for modulating the morphology and inducing phase transformations in hydrothermally synthesized manganese-cobalt compounds. acs.orgresearchgate.net

In the synthesis of manganese-cobalt carbonate hydroxide (B78521), the addition of ammonium fluoride (NH₄F) to the hydrothermal process serves as a powerful morphology modulator. acs.orgresearchgate.net Research has demonstrated that by simply adjusting the concentration of NH₄F, the morphology of the resulting catalyst can be systematically controlled. For example, as the NH₄F concentration was increased, the morphology transformed into distinct structures, including a cubic-like structure with pyramids on its faces. acs.orgresearchgate.net This modulation is attributed to the influence of fluoride ions on the crystallization and growth process. Fluoride doping can also boost catalytic activity by increasing the ionicity of the metal-fluorine bond within the structure. acs.org Other fluoride sources, such as lithium fluoride (LiF) and ammonium hydrogen difluoride ([NH₄]FHF), have also been utilized in the synthesis of related fluorinated cathode materials. d-nb.infouni-freiburg.de

Table 3: Impact of Fluoride Doping on the Morphology of Hydrothermally Synthesized Mn-Co Catalysts

NH₄F Concentration Resulting Morphology Source(s)
0 M Irregular nanosheets acs.org
0.07 M Nanosheets and nanorods acs.org
0.14 M Cubic-like with some pyramids acs.org
0.21 M Cubic-like with pyramids on faces acs.org
0.28 M Agglomerated cubic-like particles acs.org

Chemical Compound Index

Ionic Liquid-Assisted Hydrothermal Synthesis for Morphological Control

The use of ionic liquids (ILs) in hydrothermal synthesis represents a significant advancement in controlling the morphology of this compound crystals. Ionic liquids, with their unique properties like low vapor pressure, high thermal stability, and designable structures, act as soft templates or morphology-directing agents. researchgate.netnih.gov In this method, metal salts such as acetates of nickel and manganese are dissolved in deionized water containing an ionic liquid, for instance, [HPy][BF4]. nih.gov A precipitating agent, like ammonium bicarbonate (NH₄HCO₃), is then introduced to the mixed solution. nih.gov The entire mixture is sealed in a Teflon-lined autoclave and subjected to hydrothermal treatment at elevated temperatures, typically around 180°C for 12 hours. nih.gov

Research demonstrates that this approach yields particles that are more uniform and less agglomerated compared to those produced through traditional hydrothermal methods. nih.gov The presence of the ionic liquid helps to control the size and shape of the resulting powders, which is expected to improve the rate capability of materials derived from these precursors. nih.gov The mechanism for morphological control can involve processes like self-assembly driven by Ostwald ripening. researchgate.net Studies on related single-metal carbonates have shown that ionic liquid-assisted hydrothermal synthesis can produce diverse structures such as hollow microspheres and nanocubes. researchgate.net

Solid-State Reaction Methods

Solid-state reaction is a conventional yet effective method for preparing this compound precursors, often for subsequent conversion into oxides. This method is noted for being environmentally friendly as it can avoid the use of solvents, thereby generating no wastewater. mdpi.com In a typical process, solid precursors like basic cobalt carbonate and manganese carbonate are mechanically mixed. mdpi.com

The synthesis involves high-energy milling of the carbonate precursors, for example, in a planetary ball mill for an extended period, such as 8 hours, to ensure homogeneous mixing and particle size reduction. mdpi.com Following the milling process, the resulting powder is dried and then calcined at high temperatures, for instance, 550°C for 4 hours, to induce the solid-state reaction and form the desired compound or a mixed oxide phase. mdpi.com While the direct synthesis of a stable mixed this compound via this route is less common than its use in forming oxides from carbonate precursors, the principle of solid-state interaction is fundamental. This method is often the second step after a co-precipitation, where the obtained carbonate precursor is mixed with other solid reactants (like lithium salts) and heated to high temperatures. researchgate.net A significant consideration for this method is its high energy requirement for the sintering process, as atoms must diffuse over considerable distances in the solid phase. nih.gov

Thermal Decomposition Synthesis Routes

Thermal decomposition is a widely used route to synthesize materials where a precursor compound, such as this compound, is heated to a temperature at which it breaks down to form a new, often simpler, compound. This method is central to producing cobalt manganese oxides from their carbonate precursors. mdpi.comtandfonline.com

In one approach, a mixed metal carbonate, such as a copper-cobalt-manganese carbonate composite, is first synthesized through a precipitation reaction. tandfonline.com This carbonate precursor is then subjected to thermal decomposition (ignition) at a specific temperature, for example, 600°C for 3 hours, to yield the corresponding mixed metal oxide. tandfonline.com Another pathway involves the thermal decomposition of more complex coordination compounds that have carbonate as a ligand. For instance, [Carbonatotetraamminecobalt(III)] permanganate (B83412) monohydrate undergoes a solid-phase redox reaction upon heating, which results in an amorphous cobalt manganese oxide that contains carbonate anions as an intermediate phase. semanticscholar.org Further heating of this intermediate at temperatures between 300°C and 500°C transforms it into a crystalline spinel oxide. semanticscholar.org The conditions of decomposition, including temperature, atmosphere (air or inert gas), and heating duration, are critical parameters that dictate the final product's phase and nanoparticle size. researchgate.net

Precursor TypeDecomposition TemperatureDurationResulting Product
Mixed Nitrate (B79036) Salts with Sodium Carbonate330°C3 hoursCo-Mn Spinel Oxide mdpi.com
Cu/Co/Mn Carbonate Composite600°C3 hoursCu/Co/Mn Oxide Composite tandfonline.com
[Co(NH₃)₄CO₃]MnO₄300-500°C-Co-Mn Spinel Oxide semanticscholar.org

Electrochemical Deposition Techniques for Advanced Architectures

Electrochemical deposition offers a versatile method for creating thin films and advanced architectures of cobalt-manganese compounds, typically as oxides or hydroxides, directly onto a conductive substrate. While direct deposition of the carbonate is not common, indirect methods are employed where changes in local chemistry at the electrode surface induce precipitation. researchgate.net

A prominent technique involves the electrochemical reduction of nitrate ions from a solution containing cobalt and manganese nitrate salts. researchgate.netmdpi.com This reduction generates hydroxide ions (OH⁻) at the cathode, increasing the local pH and causing the co-precipitation of cobalt and manganese hydroxides onto the electrode surface. researchgate.netmdpi.com These deposited hydroxide films are generally amorphous and can be subsequently converted into crystalline spinel oxides through a sintering or heating process. researchgate.net This method allows for the fabrication of composite metal oxide films with controlled thickness and morphology. plos.org For instance, a layer-by-layer ex-situ deposition can be used, where a layer of manganese hydroxide is first deposited, followed by a layer of mixed cobalt-manganese hydroxides. plos.org The process is typically conducted using a three-electrode setup in chronopotentiometry mode. plos.orgnih.gov

Scalable Production Processes and Engineering

The transition from laboratory-scale synthesis to large-scale industrial production of this compound precursors requires robust and efficient engineering processes. The primary goal is to achieve consistent product quality, including uniform particle size and morphology, at a high throughput. osti.govscientific.net

Continuous Flow Reactor Systems (e.g., Slug Flow) for Precursor Manufacturing

Continuous flow reactors, particularly continuous stirred-tank reactors (CSTRs) and slug flow reactors, are highly suitable for the large-scale manufacturing of carbonate precursors. osti.govacs.orgresearchgate.net These systems offer superior control over reaction parameters compared to batch reactors, leading to improved product consistency. osti.gov

In a typical CSTR process, solutions of metal salts and a carbonate precipitant are continuously fed into a stirred reactor. google.com Key parameters are precisely controlled to maintain a steady state. researchgate.net A two-stage continuous process, integrating separate nucleation and growth reactors, has been developed to synthesize carbonate precursors with high sphericity and uniform particle size distribution. acs.org

Slug flow reactors, a type of continuous tubular reactor, offer enhanced heat and mass transfer due to internal circulation within the liquid "slugs". osti.gov A three-phase slug-flow system has been utilized for the continuous manufacturing of cathode precursors, demonstrating excellent control over particle size uniformity and elemental distribution at a high production rate. osti.gov

Reactor TypeKey ParametersAdvantages
Continuous Stirred-Tank Reactor (CSTR) Temperature: 80-90°C; Stirring Speed: 1000 rpm; Residence Time: 3 hours; pH: 8.2-9.8 researchgate.netacs.orggoogle.comWell-established, allows for steady-state operation, can be cascaded for better control. acs.orgresearchgate.net
Slug Flow Reactor -Enhanced heat/mass transfer, high production rate, particle size uniformity, elemental homogeneity. osti.gov

Microreaction Technology for Nanoparticle Synthesis

Microreaction technology utilizes reactors with micro-scale dimensions to achieve rapid mixing, precise temperature control, and short diffusion distances. This technology is particularly effective for the synthesis of nanoparticles with a narrow size distribution. semanticscholar.orgacs.org

Research has shown that Ni-Co-Mn carbonate nanoparticles can be successfully prepared using microreactors. researchgate.netsemanticscholar.org These nanoparticles can then serve as seeds or precursors in a subsequent process, such as a hydrothermal conversion, to produce larger, highly uniform spherical particles. semanticscholar.org The use of capillary microreactors has also been proposed for the rapid synthesis of high-performance cathode materials derived from these carbonate precursors. acs.org This approach highlights a multi-step strategy where microreactors are employed for the critical initial step of creating monodisperse nanoparticles, which is fundamental to controlling the morphology of the final product.

Optimization of Synthesis Parameters for Industrial Relevance

The industrial-scale synthesis of this compound (CoMnCO₃) precursors, primarily for applications like lithium-ion battery cathodes, necessitates rigorous optimization of process parameters to ensure the final product possesses the desired physical and chemical properties. These properties, including particle size and distribution, morphology, tap density, and stoichiometry, are critically influenced by the conditions maintained during the synthesis process, which is often a co-precipitation reaction. Key parameters that are manipulated to control the outcome of the synthesis include pH, temperature, stirring speed, reactant concentration, and the type of precipitating and chelating agents used.

Research into the synthesis of mixed transition metal carbonates, particularly for battery materials, has established that precise control over these variables is essential for producing materials with consistent quality and high performance. osti.gov For instance, in the co-precipitation of manganese-rich nickel-manganese-cobalt (NMC) carbonate precursors, operating a reactor in semi-batch mode has been studied to understand the effects of various process parameters. osti.gov This approach is often more efficient for research and development before scaling up to a continuous stirred-tank reactor (CSTR) process common in industrial production. osti.gov

The pH of the reaction medium is one of the most critical factors. It directly influences the precipitation of the metal ions and the stability of any intermediate complexes. researchgate.net For the production of Mn-rich carbonate materials, carbonate co-precipitation is often preferred because MnCO₃ is more stable than NiCO₃ and CoCO₃. researchgate.net However, improper pH control can lead to the unwanted precipitation of metal hydroxides, such as Ni(OH)₂ and Mn(OH)₂, especially when using ammonia as a chelating agent. acs.orgacs.org Studies have shown that maintaining a specific pH, for example, around 7.5, can lead to the formation of basic carbonates like Co₂(OH)₂CO₃. researchgate.net In a two-stage continuous coprecipitation method for cobalt-free, manganese-rich precursors, the pH is carefully controlled at different stages—for instance, 8.2 during nucleation and 9.5 in a traditional method—to manage particle growth and morphology. acs.orgacs.org

Temperature also plays a significant role in the kinetics of nucleation and crystal growth. A study on the synthesis of manganese carbonate from manganese ore found that an optimal temperature of 70°C for 3 hours resulted in a high yield and manganese content. aspur.rs Similarly, for cobalt carbonate production, a temperature range of 40 to 60°C is recommended. google.com These findings suggest that a similar temperature range would be critical for optimizing the synthesis of the mixed this compound.

The mechanical agitation or stirring speed within the reactor affects the homogeneity of the solution and the diffusion of reactants, which in turn influences the particle size distribution of the precipitate. For cobalt carbonate synthesis, a stirring speed of 100 to 130 revolutions per minute is specified to achieve a uniform product. google.com In the synthesis of manganese-rich NMC carbonates, stirring speed is also identified as a key variable affecting the physical properties of the precursor particles. osti.gov

The choice of precipitating agent is another crucial parameter. Sodium carbonate (Na₂CO₃) and ammonium bicarbonate (NH₄HCO₃) are commonly used. google.comtandfonline.com The concentration of the precipitating agent and the method of its addition (e.g., drip-feeding) can be controlled to influence the morphology and purity of the resulting carbonate. google.com For example, a patented method for producing cobalt carbonate details a two-stage dripping process (fast then slow) of a cobalt chloride solution into an ammonium bicarbonate solution to control particle formation. google.com

The table below summarizes the key synthesis parameters and their typical ranges or effects as identified in various research findings for this compound and related mixed metal carbonate precursors.

ParameterOptimized Range / ConditionEffect on Product PropertiesSource(s)
pH 7.5 - 9.8Influences precipitation of carbonates vs. hydroxides; affects stoichiometry and purity. researchgate.net osti.govresearchgate.netacs.orgacs.org
Temperature 40 - 70°CAffects reaction kinetics, crystal growth, and product yield. aspur.rsgoogle.com osti.govaspur.rsgoogle.com
Stirring Speed 100 - 130 rpmImpacts particle size distribution and homogeneity of the precipitate. google.com osti.govgoogle.com
Precipitating Agent Sodium Carbonate (Na₂CO₃), Ammonium Bicarbonate (NH₄HCO₃)Determines the carbonate source; can influence particle morphology. google.comtandfonline.com google.comtandfonline.com
Reactant Concentration CoCl₂: 130 ± 5g/L; NH₄HCO₃: 250 ± 10g/LAffects the rate of precipitation and the final particle characteristics. google.com google.com
Reaction Time 1 - 6 hoursInfluences the completeness of the reaction and the product yield. aspur.rsmdpi.com osti.govaspur.rsmdpi.com

Recent advancements include the development of novel synthesis routes like the two-stage continuous coprecipitation method. This method separates the nucleation and growth stages, allowing for finer control over the particle size and sphericity of the precursor, which is crucial for its performance in battery applications. acs.orgacs.orgacs.orgacs.org This process can produce carbonate precursors with a more compact internal structure and better particle size distribution compared to traditional continuous coprecipitation methods that use ammonia-water as a complexing agent. acs.org The optimization of these advanced synthesis methodologies is key to the industrial production of high-quality this compound for next-generation materials.

Structural and Morphological Elucidation of Cobalt Manganese Carbonate Materials

Crystallographic Phase Analysis by X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for investigating the crystallographic structure of cobalt manganese carbonate, providing insights into its phase purity, crystal system, and atomic arrangement.

This compound typically forms a solid solution that crystallizes in the trigonal crystal system, belonging to the calcite-type structure. This structure is isostructural with its parent compounds, manganese carbonate (MnCO₃, Rhodochrosite) and cobalt carbonate (CoCO₃, Spherocobaltite). The specific space group for this crystal structure is R-3c (No. 167). materialsproject.orgacs.org

The lattice parameters, which define the size and shape of the unit cell, are influenced by the relative ratio of cobalt to manganese. libretexts.orgdoitpoms.ac.uk In the trigonal system, these are defined by the lengths a and c. libretexts.org For the pure MnCO₃ phase, the structure consists of Mn²⁺ ions bonded to six oxygen atoms, forming corner-sharing MnO₆ octahedra. materialsproject.org When cobalt ions are substituted into the manganese carbonate lattice, they occupy the manganese sites, leading to a mixed-metal carbonate. The uniform distribution of cobalt and manganese elements within the particles, with no evidence of significant elemental enrichment, has been confirmed through techniques like Energy-Dispersive X-ray Spectroscopy (EDS). acs.org

The crystal structure of a nickel manganese carbonate (Ni₀.₂₅Mn₀.₇₅CO₃), which is analogous to this compound, has been identified as a hexagonal structure of the MnCO₃ phase with the R-3c space group, showing no hydroxide (B78521) impurities. acs.orgacs.org This further supports the assignment of the R-3c space group to mixed-metal carbonates based on the MnCO₃ structure.

Table 1: Crystallographic Data for Manganese Carbonate and Related Structures

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
MnCO₃ TrigonalR-3c materialsproject.orga = 4.777, c = 15.67 materialsproject.org
(CoₓMn₁₋ₓ)CO₃ TrigonalR-3c materialsproject.orgacs.orgVaries with Co/Mn ratio
Ni₀.₂₅Mn₀.₇₅CO₃ TrigonalR-3c acs.orgNot specified

Note: Lattice parameters for the mixed cobalt-manganese compound vary depending on the precise stoichiometry.

The structural stability of this compound is often studied in the context of its transformation into other materials, typically oxides, through processes like calcination (thermal decomposition). The decomposition of basic cobalt carbonate, a related precursor, occurs through consecutive dehydroxylation and decarbonation reactions. csu.edu.cn

For this compound, calcination leads to a pseudomorphic transformation, where the original morphology of the carbonate precursor is retained in the resulting oxide material. For instance, carbonate rods and fibers can be transformed into hierarchical one-dimensional oxides with porous structures. researchgate.net The thermal decomposition process for manganese-containing carbonates can involve several steps. During electrochemical processes, MnCO₃ can undergo a phase transformation to spinel Mn₃O₄ through a manganese hydroxide intermediate. researchgate.net Similarly, during high-temperature treatments, manganese carbonate can decompose to manganese oxide (MnO) and carbon dioxide (CO₂). acs.org

In-situ XRD studies on related systems show that catalyst precursors can undergo significant phase changes under reaction conditions. For example, under a syngas mixture, precursors can transform into various phases, including metallic cobalt and other carbonates. acs.orgnih.gov The structural integrity of materials derived from this compound precursors is crucial for their final application performance, with studies showing that stable structures can be maintained even after numerous cycles in electrochemical applications. researchgate.net

Determination of Crystal Lattice Parameters and Space Groups

Microscopic and Nanoscopic Morphological Characterization

Electron microscopy techniques are indispensable for understanding the morphology, or the shape and size, of this compound particles, as well as their internal structure and elemental distribution.

Scanning Electron Microscopy (SEM) reveals the surface topography and particle arrangement of this compound materials. These materials can be synthesized to form various morphologies. A common morphology is spherical microparticles, which are often aggregates of smaller, granular primary nanoparticles. acs.org These spherical precursors can be quite compact internally, without significant voids or loose pores. acs.org The particle size can be controlled, with reported average diameters (D50) around 10.5 μm for spherical Ni₀.₂₅Mn₀.₇₅CO₃. acs.org Other studies on mixed copper, cobalt, and manganese carbonates have reported polyhedral shapes. tandfonline.com The morphology is highly dependent on the synthesis method, such as co-precipitation or hydrothermal processes. acs.orgtandfonline.com

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the characterization of the material's nanostructure. TEM analysis of mixed metal carbonates has confirmed the presence of both polyhedral and spherical shapes, with average diameters measured at 36.85 nm for a precipitated copper-cobalt-manganese carbonate composite. tandfonline.com High-Resolution TEM (HRTEM) can even resolve the crystal lattice fringes. For a Ni₀.₂₅Mn₀.₇₅CO₃ sample, a crystal layer spacing of 0.21 nm was measured, which corresponds to the (113) crystal plane of MnCO₃ in the R-3c space group. acs.orgacs.org

Furthermore, TEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to create elemental maps. This analysis has demonstrated that in mixed carbonates like Ni₀.₂₅Mn₀.₇₅CO₃, the constituent metals (e.g., nickel and manganese) are uniformly distributed within the particles, indicating homogeneous atomic mixing. acs.org This homogeneity is crucial for the performance of materials derived from these carbonate precursors.

By carefully controlling synthesis conditions, this compound and related hydroxide carbonate precursors can be fabricated into complex, hierarchical architectures. These advanced structures can offer enhanced properties due to their high surface area and structural features.

A study on manganese-cobalt carbonate hydroxide demonstrated that morphology can be precisely modulated by adjusting the concentration of an additive like ammonium (B1175870) fluoride (B91410) (NH₄F) during a hydrothermal process. nih.govresearchgate.net This allowed for the creation of various structures, including cubic-like particles with pyramids on their faces. nih.govresearchgate.net While this study focused on a carbonate hydroxide, it highlights the potential for morphological control of carbonate-based materials. Other research has shown that intramembrane precipitation can produce basic cobalt and manganese carbonate rods and fibers, which serve as templates to form hierarchical one-dimensional oxides upon calcination. researchgate.net

Table 2: Summary of Reported Morphologies for this compound and Related Materials

MaterialSynthesis MethodMorphologyKey Features
Ni₀.₂₅Mn₀.₇₅CO₃ Two-Stage Continuous CoprecipitationSpherical microparticles acs.orgComposed of granular primary nanoparticles; compact internal structure. acs.org
Cu/Co/Mn Carbonate PrecipitationPolyhedral nanoparticles tandfonline.comAverage diameter of 36.85 nm. tandfonline.com
Mn-Co Carbonate Hydroxide Hydrothermal with NH₄FCubic-like with pyramids nih.govresearchgate.netMorphology controlled by additive concentration. nih.govresearchgate.net
Basic Co/Mn Carbonate Intramembrane PrecipitationRods and fibers researchgate.netPrecursors for hierarchical one-dimensional oxides. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Atomic Mixing Homogeneity

Spectroscopic Investigations of Molecular and Chemical Structure

Spectroscopic techniques are pivotal in probing the atomic and molecular structure of this compound, providing insights into chemical bonding, elemental composition, and oxidation states.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a material. sintef.com In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of carbonate ions (CO₃²⁻) and metal-oxygen bonds.

The carbonate group gives rise to several distinct vibrations. The most intense band, typically observed in the region of 1380-1500 cm⁻¹, corresponds to the asymmetric stretching of the C-O bond. scispace.com The out-of-plane bending and symmetric stretching vibrations of the carbonate ion are found at lower wavenumbers, often around 860 cm⁻¹. aspur.rs The presence of Mn-O and Co-O bonds is confirmed by absorption bands in the far-infrared region, generally below 600 cm⁻¹. aspur.rsspecac.com For instance, studies on manganese carbonate show peaks related to Mn-O bending vibrations between 455 and 482 cm⁻¹. aspur.rs The analysis of materials containing both cobalt and manganese carbonate precursors confirms the presence of these characteristic peaks, indicating the successful incorporation of both metals into the carbonate structure. scispace.comacs.org

Table 1: Typical FTIR Absorption Bands for this compound This table is interactive. Users can sort and filter the data.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~1400 - 1500 Asymmetric C-O Stretch Carbonate (CO₃²⁻) scispace.com
~860 Out-of-plane C-O Bend Carbonate (CO₃²⁻) aspur.rs

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For this compound, XPS analysis provides definitive evidence of the constituent elements and their oxidation states.

High-resolution spectra are recorded for the Co 2p, Mn 2p, C 1s, and O 1s regions.

Co 2p: The Co 2p spectrum for cobalt(II) carbonate materials typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, with characteristic binding energies. Importantly, the presence of strong "shake-up" satellite peaks at higher binding energies is a clear indicator of the paramagnetic Co²⁺ state. researchgate.netthermofisher.com

Mn 2p: The Mn 2p spectrum also displays the 2p₃/₂ and 2p₁/₂ spin-orbit split peaks. The binding energy of the Mn 2p₃/₂ peak is used to confirm the +2 oxidation state of manganese in the carbonate lattice. researchgate.net

C 1s and O 1s: The C 1s spectrum exhibits a primary peak at a binding energy corresponding to the carbonate (CO₃²⁻) group. The O 1s spectrum can be deconvoluted into components representing the oxygen in the carbonate group and potentially oxygen in metal-oxide or hydroxide surface species. researchgate.net

These XPS results are crucial for confirming the successful synthesis of this compound with the metals in their expected divalent states. researchgate.net

Table 2: Representative XPS Binding Energies for Co-Doped Manganese Carbonate This table is interactive. Users can sort and filter the data.

Element & Orbital Binding Energy (eV) Inferred Chemical State Reference
Co 2p₃/₂ ~782.1 Co²⁺ researchgate.net
Co 2p₁/₂ ~797.5 Co²⁺ researchgate.net
Mn 2p₃/₂ ~642.0 Mn²⁺ researchgate.net
Mn 2p₁/₂ ~653.8 Mn²⁺ researchgate.net
C 1s ~289.5 Carbonate (CO₃²⁻) researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. acs.org It is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound materials, XAS performed at the Co and Mn K-edges provides detailed information on the oxidation state, coordination environment, and interatomic distances.

XANES: The position and shape of the absorption edge in a XANES spectrum are highly sensitive to the oxidation state of the absorbing atom. For instance, operando XAS studies on the formation of CoMn-carbonate layered double hydroxides (LDH) have been used to monitor the evolution of Co(II) and the topotactic oxidation of Mn(II) into Mn(III) during synthesis. consensus.app This demonstrates the ability of XANES to track changes in the electronic structure in real-time.

EXAFS: The oscillations in the EXAFS region, found at energies above the absorption edge, contain information about the type, distance, and number of neighboring atoms. Analysis of the EXAFS signal can reveal the Co-O and Mn-O bond lengths and coordination numbers within the carbonate structure. nih.gov Studies on related cobalt-manganese systems have used XAS to identify the formation of mixed-metal phases and their local atomic arrangements. nih.gov

Together, XANES and EXAFS provide a complete picture of the local atomic and electronic environment around the cobalt and manganese centers in the carbonate material. consensus.appnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. nanoscience.comthermofisher.com It provides qualitative and quantitative information on the elemental makeup of the material by detecting characteristic X-rays emitted from the sample when bombarded by an electron beam. spark904.nlmicrovisionlabs.com

In the context of this compound, EDX analysis is routinely used to confirm the presence of cobalt, manganese, carbon, and oxygen. tandfonline.comsumdu.edu.ua The technique can provide weight and atomic percentages of the constituent elements, verifying that the stoichiometry of the synthesized material is consistent with theoretical values. For example, analysis of a composite material produced by precipitating copper, cobalt, and manganese with sodium carbonate confirmed the elemental composition and provided the relative weight percentages of each element. tandfonline.comresearchgate.net This quantitative data is vital for ensuring the purity and desired composition of the final product. researchgate.net

Table 3: Example EDX Elemental Composition for a Mixed Carbonate Composite This table is interactive. Users can sort and filter the data.

Element Weight % Atomic %
Carbon (C) 27.15 42.44
Oxygen (O) 52.49 49.38
Manganese (Mn) 5.59 1.91
Cobalt (Co) 5.75 1.83
Copper (Cu) 9.02 2.66

Source: tandfonline.comresearchgate.net

Investigation of Porosity and Surface Area Characteristics (e.g., Nitrogen Physisorption)

The surface area and porosity of a material are critical properties that influence its performance in applications such as catalysis, adsorption, and energy storage. anton-paar.com These characteristics are typically determined by nitrogen physisorption analysis at 77 K, with the data being interpreted using the Brunauer–Emmett–Teller (BET) theory for surface area and methods like Barrett-Joyner-Halenda (BJH) for pore size distribution. wikipedia.orgmicromeritics.com

For materials like this compound, which can be synthesized as micro- or nanostructures, these measurements are particularly important. nih.gov The nitrogen adsorption-desorption isotherm provides information about the specific surface area, total pore volume, and average pore diameter. Research on a nanocomposite containing cobalt carbonate and manganese carbonate reported a specific BET surface area of 29.8662 m²/g. tandfonline.comablesci.com The analysis also revealed an average pore size of 2.1634 nm, indicating a mesoporous structure, and a total pore volume of 0.0323 cm³/g. tandfonline.comablesci.com Such porous structures are beneficial as they increase the number of accessible active sites for chemical reactions. nih.gov

Table 4: Porosity and Surface Area Data for a this compound-Containing Composite This table is interactive. Users can sort and filter the data.

Parameter Value Method/Theory Reference
BET Surface Area 29.8662 m²/g BET tandfonline.comablesci.com
Average Pore Size 2.1634 nm BJH tandfonline.comablesci.com

Electronic and Magnetic Structure Investigations in Cobalt Manganese Carbonate Systems

Theoretical and Experimental Probing of Electronic Band Structure

The electronic properties of cobalt manganese carbonate systems are a subject of significant scientific interest, explored through both theoretical calculations and experimental techniques. These investigations aim to understand the arrangement of electron energy levels and its influence on the material's behavior.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict the properties of materials like this compound. DFT calculations can determine the arrangement of electronic bands, which are crucial for understanding the material's conductivity and magnetic properties. epa.govarxiv.orgrsc.org For instance, DFT simulations have been used to predict the stability of different crystal structures of cobalt hydroxide (B78521) carbonate, a related compound, by calculating their total energies. arxiv.org The method involves solving equations based on the electron density, which is a function of spatial coordinates, to describe the quantum state of the electrons in the material. mdpi.com This approach has been successfully used to study the electronic structure and bonding in various materials, including cobalt oxides and other transition metal compounds. researchgate.net

Influence of Metal Ion Valences and Spin States on Electronic Properties

The electronic properties of this compound are significantly influenced by the oxidation states (valences) and spin states of the cobalt and manganese ions. mdpi.com Transition metals like cobalt and manganese can exist in multiple oxidation states, which affects the number of d-electrons and consequently the electronic and magnetic behavior of the compound. libretexts.org For example, in cobalt oxides, the Co²⁺ and Co³⁺ ions occupy different lattice sites, leading to distinct electronic and magnetic characteristics. researchgate.net

Analysis of Magnetic Ordering Phenomena

The arrangement of magnetic moments in this compound systems gives rise to interesting magnetic ordering phenomena, which are strongly dependent on temperature and applied magnetic fields.

Temperature Dependence of Magnetic Susceptibility

The magnetic susceptibility of this compound exhibits a strong dependence on temperature. At high temperatures, these materials typically behave as paramagnetic substances, where the magnetic moments of the individual ions are randomly oriented. wikipedia.org As the temperature is lowered, the magnetic susceptibility generally increases. ras.ru In many cobalt and manganese carbonates, the high-temperature magnetic susceptibility follows the Curie-Weiss law. ras.ru

However, below a critical temperature, known as the Néel temperature (TN) for antiferromagnetic materials or the Curie temperature (TC) for ferromagnetic or ferrimagnetic materials, a transition to a magnetically ordered state occurs. wikipedia.orgras.ru For instance, in CoCO₃, an abrupt increase in susceptibility is observed below its critical temperature, indicating a transition to an ordered magnetic state. ras.ru This transition temperature is a key characteristic of the material's magnetic properties.

CompoundCurie-Weiss Law Validity Range (K)CMΘ (K)Tc (K)
MnCO375-3004.7864.531.5
CoCO350-3001.245317.5

Field Dependence of Magnetic Moment and Ordering Curves

The magnetic moment of this compound systems also shows a significant dependence on the applied magnetic field, particularly at temperatures below the ordering temperature. In the paramagnetic state, the magnetization increases linearly with the applied field for small fields. However, in the magnetically ordered state, the behavior is more complex.

Cation Distribution and Its Impact on Magnetic Properties

In solid solutions of calcite-structured carbonates, such as the (Mn,Ca)CO₃ system, there is a demonstrated tendency for cation ordering. acs.org Computational studies have shown that the most energetically favorable configuration involves the segregation of cations into distinct layers. acs.org Specifically for a 1:1 ratio of Mn to Ca, the ordered kutnahorite structure, with alternating layers of Ca and Mn ions along the c-axis, is the most stable. acs.org This ordering minimizes the mixing enthalpy of the solid solution. acs.org A similar ordering phenomenon would be anticipated in this compound, where Co²⁺ and Mn²⁺ ions might form alternating layers within the carbonate lattice.

The specific distribution of cations has a profound impact on the magnetic properties. In ferrite (B1171679) spinels, a class of materials extensively studied for their magnetic applications, the substitution of different cations and their placement in tetrahedral and octahedral sites significantly alters the magnetic characteristics. For instance, in cobalt manganese ferrites (Co₁₋ₓMnₓFe₂O₄), the distribution of Co²⁺, Mn²⁺, and Fe³⁺ ions between the two sublattices dictates the saturation magnetization. researchgate.net Doping with manganese can enhance the magnetic properties due to these changes in cation distribution. researchgate.net It has been observed that Mn²⁺ and Mn⁴⁺ ions can be present, with Mn⁴⁺ preferentially occupying tetrahedral sites and Mn²⁺ favoring octahedral sites, leading to higher magnetic moments. researchgate.net

Table 1: Illustrative Data on Cation Distribution and Magnetic Properties in a Related Ferrite System (Co₁₋ₓMnₓFe₂O₄)

Composition (x)Cation Distribution (Tetrahedral Sites)Cation Distribution (Octahedral Sites)Saturation Magnetization (at 4.2 K) (μB/f.u.)
0.14% Co, 8% Mn, 88% FeRemaining ions-
Doped SamplesMn⁴⁺ preferentially on tetrahedral sitesMn²⁺ preferentially on octahedral sites3.71 - 6.7

Note: This data is for cobalt manganese ferrite and is presented to illustrate the impact of cation distribution on magnetic properties in a related mixed-metal oxide system. researchgate.net The specific values for this compound would differ.

Electron Paramagnetic Resonance (EPR) Studies of Manganese Ion Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of paramagnetic ions, such as Mn²⁺. Although specific EPR studies on this compound are not widely reported, research on Mn²⁺ in other carbonate lattices, like calcite (CaCO₃) and dolomite (B100054) (CaMg(CO₃)₂), provides a strong basis for understanding what such studies would reveal.

When Mn²⁺ is introduced into a carbonate host lattice, it typically substitutes for the native divalent cations (e.g., Ca²⁺ or Mg²⁺). unifi.itarizona.edu The EPR spectrum of this Mn²⁺ ion is highly sensitive to its immediate surroundings, including the symmetry of the crystal field and any local distortions. nih.govresearchgate.net The spectrum for Mn²⁺ (a d⁵ ion) in a carbonate lattice generally consists of a characteristic set of six main lines, which arise from the hyperfine interaction between the electron spin and the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2). nih.gov

Studies on Mn²⁺-doped calcite have shown that the EPR spectral parameters can provide detailed information about the local structure. nih.gov For instance, the zero-field splitting parameters are directly related to the distortion of the octahedral environment around the Mn²⁺ ion. nih.gov In dolomite, where Mn²⁺ can substitute for both Ca²⁺ and Mg²⁺, the EPR spectrum is a superposition of signals from Mn²⁺ in two different environments, allowing for the determination of the site preference of the manganese ions. arizona.edugeologyscience.ru

In the context of this compound, an EPR study would be expected to reveal detailed information about the Mn²⁺ ion's environment. The presence of neighboring Co²⁺ ions, which are also paramagnetic, would likely lead to a broadening of the Mn²⁺ EPR signal due to dipole-dipole interactions. geologyscience.ru The precise line shape and hyperfine coupling constants would offer insights into the Mn-O bond distances and the degree of covalency in the bonding. researchgate.net Furthermore, analysis of the EPR spectra at different orientations of a single crystal could elucidate the symmetry of the Mn²⁺ site and the orientation of the magnetic axes within the crystal structure.

Investigations of Mn²⁺ complexation with carbonate and bicarbonate ions in aqueous solutions have also been conducted using EPR. nih.govacs.org These studies have identified the formation of Mn-(bi)carbonate complexes and have even determined the coordination mode of the carbonate ligand to the Mn²⁺ ion. nih.govacs.org Such findings are crucial for understanding the fundamental interactions between manganese and carbonate ions, which are the building blocks of the solid-state material.

Table 2: Typical EPR Parameters for Mn²⁺ in Carbonate Lattices

Host LatticeMn²⁺ Siteg-factor (approx.)Hyperfine Splitting (A) (approx. G)Key Findings
Calcite (CaCO₃)Ca²⁺2.095EPR parameters are sensitive to local distortions in the crystal lattice. researchgate.netnih.gov
Dolomite (CaMg(CO₃)₂)Ca²⁺ and Mg²⁺2.0-Mn²⁺ can substitute for both cations, with a preference for the Mg²⁺ site. arizona.edu
Aqueous Solution-2.0-Formation of Mn-(bi)carbonate complexes with specific coordination geometries. nih.govacs.org

Note: These parameters are for Mn²⁺ in different carbonate environments and are intended to be illustrative. The exact parameters for this compound would depend on its specific crystal structure and the local environment of the Mn²⁺ ion.

Advanced Catalytic Science and Mechanistic Insights for Cobalt Manganese Carbonate

Catalytic Performance in Fischer-Tropsch Synthesis (FTS)

In the Fischer-Tropsch synthesis (FTS), which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, catalysts derived from cobalt manganese carbonate precursors have demonstrated significant advantages, particularly in tailoring product selectivity. nih.govresearchgate.net

Enhancement of Long-Chain Hydrocarbon Selectivity

The addition of manganese to cobalt-based catalysts is a well-established strategy for enhancing the selectivity towards long-chain hydrocarbons (C5+), which are valuable as diesel and jet fuel components. nih.govresearchgate.netescholarship.org This promotion effect is often accompanied by a desirable decrease in the formation of methane (B114726), a less valuable product. escholarship.orguu.nlmdpi.com Research indicates that the presence of manganese significantly shifts the product distribution towards C5+ hydrocarbons. chemrxiv.org

A key molecular-level mechanism proposed for this enhancement involves the interaction of hydrogen with the catalyst surface. nih.gov Density Functional Theory (DFT) simulations suggest that basic oxygen sites associated with manganese oxide (MnO) in the catalyst structure can bind hydrogen atoms that have been dissociated on the metallic cobalt sites. nih.gov This binding makes the hydrogen less available to react with CHₓ intermediates, thereby hindering chain termination reactions that would otherwise lead to methane, and consequently promoting the formation of longer hydrocarbon chains. nih.gov

Interactive Data Table: Effect of Manganese Promotion on FTS Product Selectivity

The following table, based on data from studies on silica-supported cobalt catalysts, illustrates how manganese loading affects CO conversion and product selectivity. The catalysts were tested under reaction conditions of T = 220 °C and P = 20 bar. mdpi.com

Role of Manganese Promotion in Cobalt-Based Catalysts

The promotional effect of manganese in cobalt-based FTS catalysts is multifaceted and highly dependent on the preparation method and the resulting interaction between cobalt and manganese. uu.nl A suitable preparation procedure that ensures an appropriate Co-Mn interaction is crucial for achieving a synergistic effect. uu.nl When properly integrated, manganese can enhance catalytic activity and stability. researchgate.netuu.nl

One key role of the manganese promoter is its influence on the reducibility of cobalt oxide. The incorporation of small amounts of manganese can lead to a higher degree of cobalt reduction, which is essential for creating the active metallic cobalt sites required for FTS. uct.ac.za However, excessive manganese content can have a detrimental effect by blocking these catalytically active cobalt surfaces. uct.ac.za Studies have shown that activity increases with low concentrations of manganese (e.g., Mn/Co ratio < 0.125) but decreases at higher ratios. mdpi.com

The active phase in these promoted catalysts is a subject of ongoing research. Some investigations point to the critical role of MnO/Mn₁₋ₓCoₓO phases and Lewis acid-base interactions at the Co-MnO interface that promote CO activation. nih.gov Other studies propose that manganese acts as a structural promoter for the formation of cobalt carbide (Co₂C) nanoprisms, which are suggested to be an active phase for converting syngas to lower olefins. nih.gov Furthermore, theoretical calculations suggest that manganese promotion, modeled as a manganese oxide cluster on the cobalt surface, facilitates the removal of oxygen from the active surface, which explains the reduced selectivity towards CO₂ and methane at high conversion rates. researchgate.net

Carbon Monoxide Oxidation Catalysis

Cobalt manganese oxides derived from carbonate precursors are highly effective catalysts for the low-temperature oxidation of carbon monoxide (CO), a critical reaction for air purification and in various industrial processes. mdpi.comnih.gov The high activity of these materials stems from a synergistic effect between the cobalt and manganese components. mdpi.com

Investigation of Reaction Mechanisms and Active Sites

The catalytic activity of Co-Mn mixed oxides in CO oxidation is strongly linked to their specific structural and electronic properties. dntb.gov.uamdpi.com These catalysts often form spinel structures with the general formula CoₓMn₃₋ₓO₄. mdpi.comdntb.gov.ua Research has shown that the catalytic performance is closely correlated with the surface concentration of Co³⁺ cations located in the octahedral sites of the spinel structure. mdpi.com

The mechanism involves the adsorption and oxidation of CO on these active sites. The synergistic interaction between cobalt and manganese is believed to create highly active sites for this process. mdpi.com Catalysts with high surface area, low-temperature reducibility, and a high surface content of Mn⁴⁺ have been shown to exhibit excellent catalytic activity. researchgate.net The formation of highly dispersed CoMnO₃ species and the presence of excess oxygen in the spinel structure contribute to superior low-temperature redox properties, which are crucial for facilitating the oxidation reaction. researchgate.net

Influence of Cobalt Doping on Catalytic Activity

The precise ratio of cobalt to manganese is a determining factor in the catalytic activity for CO oxidation. nih.gov Studies on a series of MnxCo₃₋ₓO₄ oxide catalysts reveal that adding a small amount of manganese to cobalt oxide can significantly enhance performance. dntb.gov.uamdpi.com For instance, the Mn₀.₁Co₂.₉ catalyst was found to display the best catalytic activity, even surpassing that of pure Co₃O₄. dntb.gov.uamdpi.com This enhancement is attributed to its small crystal size and the maximum surface ratio of Co³⁺ to Co²⁺. mdpi.com

However, as the manganese content increases beyond a certain point (e.g., x > 0.3), the catalytic activity tends to decrease drastically. dntb.gov.uamdpi.com This decline is due to a decrease in the cobalt content on the surface and in the bulk of the mixed oxide, as well as changes in cation oxidation states and structural transformations. mdpi.com Another study preparing Mn/Co mixed oxides via co-precipitation found that the highest catalytic activity was achieved with a Mn/Co molar ratio of 1. nih.gov

Interactive Data Table: Catalytic Activity in Methane Combustion

While focused on methane combustion, the following data for Mn-doped Co₃O₄ catalysts synthesized from carbonate precursors provides insight into how dopant levels affect catalytic oxidation performance, measured by the temperatures required for 50% (T₅₀) and 90% (T₉₀) conversion. mdpi.com

Selective Catalytic Reduction (SCR) Reactions (e.g., NH₃-SCR)

Cobalt-manganese composite oxides, often synthesized from carbonate precursors, are highly promising catalysts for the selective catalytic reduction (SCR) of nitrogen oxides (NOₓ) with ammonia (B1221849) (NH₃), a key technology for controlling emissions from stationary and mobile sources. mdpi.comresearchgate.net The combination of cobalt and manganese oxides creates a catalyst with superior low-temperature activity and stability. bohrium.commdpi.com

A key aspect of the improved performance is the enhanced ability of the Co-Mn catalyst to oxidize NO to NO₂. acs.org This promotes the "fast SCR" reaction (NO + NO₂ + 2NH₃ → 2N₂ + 3H₂O), which proceeds much more rapidly at lower temperatures than the standard SCR reaction. researchgate.net In-situ DRIFTS studies have shown that cobalt modification enhances the adsorption capacity for both NH₃ and NO and influences the formation of reactive intermediates. bohrium.com The reaction over Co-Mn catalysts has been shown to follow both the Langmuir-Hinshelwood and Eley-Rideal mechanisms. researchgate.net

Interactive Data Table: NH₃-SCR Activity of Mn and Co-Mn Catalysts

The following table presents the NOₓ conversion efficiency at different temperatures for a manganese-titanium oxide catalyst and a cobalt-modified version, demonstrating the promotional effect of cobalt. acs.org

Hydrocarbon Formation from Syngas Conversion

This compound serves as a crucial precursor for the synthesis of highly effective catalysts in the Fischer-Tropsch (FT) process, which converts synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into valuable hydrocarbons. mdpi.commdpi.com The calcination of this compound yields mixed cobalt-manganese oxides (CoMnOx), which, after reduction, form the active catalytic phases for syngas conversion. mdpi.com The performance of these catalysts is significantly influenced by the preparation method and the resulting physicochemical properties.

The addition of manganese as a promoter to cobalt catalysts plays a significant role in steering the product distribution towards longer-chain hydrocarbons (C₅+), while often decreasing the selectivity towards methane. chemrxiv.org The interaction between cobalt and manganese influences the catalyst's structure and, consequently, its activity and selectivity. While some studies report that manganese promotion can lead to catalysts that are less active than unpromoted cobalt, they achieve a more desirable product slate with a higher proportion of long-chain n-paraffins. In contrast, other findings show that using an activated carbon support for CoMnOx catalysts can boost both catalyst activity and selectivity to C₂₊ hydrocarbons while reducing the formation of methane and carbon dioxide. researchgate.net

Table 1: Catalytic Performance of Co-Mn Catalysts in Syngas Conversion

Investigation of Adsorbed Species and Reaction Intermediates on Catalyst Surfaces

Understanding the mechanism of hydrocarbon formation on cobalt-manganese catalysts requires detailed investigation of the species that adsorb onto the catalyst surface and the intermediates that form during the reaction. Advanced surface-sensitive techniques provide crucial insights into these complex processes.

Under reaction conditions, the catalytically active phase is identified as metallic cobalt in close contact with manganese oxide (MnO). chemrxiv.org Studies using in-situ techniques like ambient pressure X-ray photoelectron spectroscopy (APXPS) have successfully identified several key species on the catalyst surface during syngas exposure. chemrxiv.org Molecular carbon monoxide (CO) adsorbs onto the metallic cobalt (Co⁰) sites. chemrxiv.org This adsorbed CO can then undergo H₂-assisted dissociation to form cobalt carbide (Co₂C) and crucial CHₓ (x=1-3, e.g., methylidyne) intermediates. chemrxiv.orgnih.gov The presence of manganese significantly enhances the formation of these CHₓ species, which are the fundamental building blocks for growing hydrocarbon chains. chemrxiv.org

The promotional role of manganese is multifaceted. Density Functional Theory (DFT) simulations suggest that MnO acts as a reservoir for hydrogen atoms, binding them to its basic oxygen sites. chemrxiv.org This makes hydrogen less available for terminating chain growth by hydrogenating CHₓ moieties into methane, thereby favoring the coupling of CHₓ units to form longer chains. chemrxiv.org

In-situ diffuse reflectance FTIR (DRIFTS) studies using CO as a probe molecule confirm the presence of metallic cobalt particles on the reduced Co-Mn catalysts. researchgate.net These studies show bands corresponding to CO linearly adsorbed and bridge-adsorbed on Co⁰ sites. researchgate.net In addition to these active intermediates, carbonate species are also detected on the catalyst surface, typically associated with the manganese oxide component. chemrxiv.org These carbonates are observed in XPS spectra and are thought to be formed on the MnO. chemrxiv.org

The sequence of events on the catalyst surface involves the initial adsorption of CO, followed by its dissociation and hydrogenation to create a high concentration of CHₓ monomers. The enhanced availability of these monomers on the Co-Mn surface, compared to a pure cobalt surface, is a key factor explaining the observed selectivity towards C₅+ hydrocarbons. chemrxiv.org

Table 2: Surface Species and Intermediates Identified on Co-Mn Catalysts

Electrochemical Energy Conversion and Storage Applications of Cobalt Manganese Carbonate

Lithium-Ion Battery Electrodes

In the realm of lithium-ion batteries (LIBs), compounds based on cobalt and manganese carbonates are utilized both as active anode materials and as precursors for the synthesis of advanced cathodes.

Manganese carbonate (MnCO₃) has been identified as an attractive anode material for LIBs due to its high theoretical capacity, which is based on a conversion reaction. acs.orgnih.gov However, its practical application has been historically hindered by significant volume changes during cycling, leading to poor cycling performance and capacity fade. acs.orgnih.gov

Recent research has demonstrated that morphological control can overcome these limitations. Specifically, microsized spherical MnCO₃, once considered unsuitable for LIB anodes, has shown exceptional performance. acs.orgnih.gov Studies on spherical MnCO₃ with varying diameters revealed high reversible capacities and excellent cycling stability, comparable to their nanosized counterparts. acs.orgnih.gov For instance, MnCO₃ microspheres with a mean diameter of 2.6 μm can deliver a reversible specific capacity of 656.8 mAh/g after 100 cycles, with a capacity retention of over 90%. acs.orgnih.gov This enhanced performance is attributed to a substantial structural transformation during the initial charge/discharge cycles, where the microspheres evolve into a self-stabilized nanostructured matrix. acs.orgnih.gov This porous matrix effectively buffers the volume changes, maintains the electrode's structural integrity, and provides additional capacity beyond the standard conversion reaction. acs.orgnih.gov Other investigated morphologies, such as hierarchical micro/nano twin-spheres, have also shown promise for delivering high capacity and cycling stability. researchgate.net

Table 1: Performance of Manganese Carbonate Microsphere Anodes An interactive data table summarizing the reversible specific capacity of MnCO₃ microspheres of different sizes after 100 cycles.

MaterialMean Diameter (μm)Reversible Specific Capacity (mAh/g after 100 cycles)Capacity Retention
MnCO₃–S2.6656.8>90%
MnCO₃–M4.0573.9>90%
MnCO₃–B6.9487.3>90%
Data sourced from research on self-stabilized manganese carbonate microspheres. acs.orgnih.gov

Mixed transition metal carbonates containing nickel, manganese, and cobalt are critical precursors for the industrial synthesis of layered ternary oxide cathodes, commonly known as NMC (LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂). mdpi.comwikipedia.org The carbonate co-precipitation method is a widely used, reproducible, and scalable technique to produce these precursors. mdpi.com This method is particularly advantageous for creating manganese-rich compositions because MnCO₃ is significantly more stable in the aqueous solution used during synthesis compared to nickel carbonate (NiCO₃) or cobalt carbonate (CoCO₃). researchgate.net

The properties of the final NMC cathode, such as particle morphology, density, and electrochemical performance, are heavily influenced by the characteristics of the carbonate precursor. Research has focused on controlling the precipitation conditions to synthesize spherical precursor particles with a narrow size distribution. mdpi.comresearchgate.net Examples of such precursors include Ni₀.₂Mn₀.₆Co₀.₂CO₃ and Ni₀.₄Mn₀.₄Co₀.₂CO₃. mdpi.com Furthermore, advanced structures like multi-shell spherical Mn₀.₅₄Ni₀.₁₃Co₀.₁₃(CO₃)₀.₈ have been synthesized and used to create high-performance, Li-excess layered cathodes. rsc.org When tested in a half-cell, a cathode derived from this precursor delivered a high initial discharge capacity of 250.7 mAh/g and retained 90.3% of its capacity after 100 cycles at a 1C rate. rsc.org

Table 2: Performance of NMC Cathodes Derived from Carbonate Precursors An interactive data table showing the electrochemical performance of different NMC cathodes synthesized from Ni-Mn-Co carbonate precursors.

Precursor CompositionResulting CathodeInitial Discharge CapacityCycling Performance
Mn₀.₅₄Ni₀.₁₃Co₀.₁₃(CO₃)₀.₈Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂250.7 mAh/g at 0.1C90.3% capacity retention after 100 cycles at 1C
Ni₀.₂₅Mn₀.₇₅CO₃Li₁.₂Mn₀.₆Ni₀.₂O₂217.8 mAh/g at 0.1C95.9% capacity retention after 200 cycles
Data sourced from studies on nanoarchitectured ternary compounds and cobalt-free cathodes. rsc.orgacs.org

The primary mechanism for lithium storage in manganese carbonate anodes is a conversion reaction, represented by the electrochemical equation: MnCO₃ + 2Li⁺ + 2e⁻ ↔ Mn + Li₂CO₃. researchgate.net This reaction involves the complete decomposition of the host material to form metallic manganese nanoparticles embedded in a lithium carbonate matrix. This process yields a high theoretical capacity that surpasses conventional graphite (B72142) anodes. researchgate.netnih.gov

In addition to the Faradaic capacity from the conversion reaction, research indicates that other mechanisms contribute to charge storage. The nanostructuration of the electrode material, whether synthesized directly or formed in-situ during cycling, promotes a capacitive lithium storage mechanism. nih.gov This non-Faradaic process, involving charge storage at the surface and in pores, enhances the material's rate performance. researchgate.net The self-stabilized porous matrix that evolves from microspherical particles not only accommodates volume changes but also contributes extra capacity beyond the theoretical conversion limit. acs.orgnih.gov

The partial substitution of manganese with cobalt in carbonate and oxide-based electrodes has been shown to be an effective strategy for improving electrochemical performance. nih.gov Research indicates that incorporating cobalt into manganese carbonate electrodes improves the cycling efficiency, especially at high charge and discharge rates. nih.gov

This beneficial effect is also well-documented in the closely related manganese oxide (MnO) system, which can be formed from carbonate precursors. Studies on cobalt-alloyed manganese oxide nanoparticles (Mn₁₋ₓCoₓO) revealed that a specific cobalt content (x=0.2) resulted in the highest reversible specific capacity. nih.gov After 55 cycles, the Mn₀.₈Co₀.₂O anode retained a specific capacity of 709 mAh/g, significantly higher than the 478 mAh/g for pure MnO. nih.gov This enhancement is attributed to synergistic interactions between the two metals, which can improve electronic conductivity and facilitate more stable cycling. nih.gov In some systems, cobalt acts as a structural stabilizer for the manganese redox activity, enabling high capacity retention over hundreds of cycles. rsc.org

Table 3: Effect of Cobalt Substitution on Anode Performance An interactive data table comparing the stabilized specific capacity of pure manganese oxide versus cobalt-substituted manganese oxide anodes after 55 cycles at 400 mA/g.

Anode MaterialStabilized Specific Capacity (mAh/g)
MnO/MWCNT478
Mn₀.₈Co₀.₂O/MWCNT709
CoO/MWCNT602
Data sourced from research on cobalt alloying in manganese oxide nanoparticles. nih.gov

Electrochemical Lithium Storage Mechanisms and Conversion Reactions

Supercapacitor and Pseudocapacitive Material Research

Cobalt manganese carbonate and its related hydroxide (B78521) compounds are highly promising electrode materials for supercapacitors. Their ability to undergo fast and reversible Faradaic redox reactions at the surface allows for pseudocapacitive charge storage, which combines the high power density of traditional capacitors with the high energy density of batteries. researchgate.netacs.org

The design of advanced electrode architectures is key to unlocking the full potential of this compound-based materials for supercapacitors. Researchers have developed hierarchical heterostructures, such as nickel cobalt manganese ternary carbonate hydroxide (NiCoMn-CH) nanoflakes grown directly on a conductive substrate. nih.gov This design provides a large electrochemically active surface area and efficient pathways for ion and electron transport, leading to exceptional performance. One such electrode delivered an unprecedentedly high specific capacitance of up to 3224 F/g at a current density of 1 A/g and maintained 92.4% of its initial capacitance after 6000 charge-discharge cycles. nih.gov

Another innovative approach involves the fabrication of flexible supercapacitors for wearable electronics. rsc.orgrsc.org By growing well-aligned manganese- and nickel-co-substituted cobalt carbonate hydroxide nanoneedle arrays on a flexible carbon fiber, researchers have constructed asymmetric supercapacitors (FASCs). rsc.orgrsc.orgresearchgate.net These flexible electrodes have demonstrated high specific capacitance (1440.52 F/g at 1 A/g) and excellent cycling stability (90.78% retention). rsc.orgrsc.orgresearchgate.net Kinetic analysis of these systems reveals that the charge storage mechanism is dominated by ion diffusion-controlled pseudocapacitive behavior, with cobalt playing a primary role in the high capacitance achieved. acs.org

Table 4: Performance of this compound-Based Supercapacitor Electrodes An interactive data table summarizing the performance of various supercapacitor electrodes incorporating cobalt and manganese carbonates/hydroxides.

Electrode MaterialArchitectureSpecific Capacitance (at 1 A/g)Cycling Stability
NiCoMn-CH on Co-CH NWAsHierarchical Nanoflakes3224 F/g92.4% retention after 6000 cycles
Mn, Ni co-substituted Co-CHNanoneedle Array on Carbon Fiber1440.52 F/g90.78% retention
NiCo₁/₂ Carbonate HydroxideSea-Urchin-like Microspheres950.2 F/g178.3% retention after 3000 cycles*
Note: The >100% retention is attributed to an activation process during cycling. Data sourced from studies on ternary carbonate hydroxides and flexible supercapacitors. acs.orgnih.govrsc.orgrsc.orgresearchgate.net

Hybrid Energy Storage Devices (Supercapattery) Development

Hybrid energy storage devices, often termed supercapatteries, merge the characteristics of high-power supercapacitors and high-energy batteries into a single unit. mdpi.com These devices typically utilize a battery-type Faradaic electrode and a capacitor-type electrode. mdpi.com Cobalt manganese-based materials, often synthesized from or as carbonate hydroxides, are investigated for their potential as the battery-type electrode in these systems due to their promising redox behavior.

Research into materials derived from cobalt and manganese has shown significant potential. For instance, nickel cobalt manganese ternary carbonate hydroxide (NiCoMn-CH) grown on nickel foam has been developed as a high-performance electrode. rsc.orgmdpi.com This hierarchical structure demonstrated a very high specific capacitance of 3224 F g⁻¹ at a current density of 1 A g⁻¹ and maintained 92.4% of its capacity after 6000 charge-discharge cycles. rsc.org The synergistic effect between the different metal components and the unique nanostructure contribute to these enhanced electrochemical properties. rsc.org

In another study, cobalt manganese layered double hydroxide (Co-Mn LDH) nanoflakes were used as the positive electrode against an activated carbon (AC) negative electrode in a hybrid device. ntu.edu.sgacs.org This supercapattery exhibited a high energy density of 20.3 Wh kg⁻¹ at a power density of 435 W kg⁻¹ and showed exceptional stability with 99.7% capacitance retention after 10,000 cycles. ntu.edu.sgacs.org Similarly, cobalt manganese phosphate (B84403) thin films, used as a cathode against a reduced graphene oxide (rGO) anode, formed an asymmetric supercapacitor with a maximum energy density of 45.7 Wh kg⁻¹ and a power density of 1.65 kW kg⁻¹. utp.edu.my

These examples, while often involving hydroxides or phosphates, highlight the versatility of the cobalt-manganese system, which frequently originates from carbonate precursors, in the development of next-generation hybrid energy storage devices. www.gov.br

Table 1: Performance of Cobalt-Manganese-Based Hybrid Energy Storage Devices

Electrode Material Counter Electrode Electrolyte Specific Capacitance / Capacity Energy Density Power Density Cycle Stability Reference
NiCoMn-CH on Ni Foam - (Three-electrode) - 3224 F g⁻¹ @ 1 A g⁻¹ - - 92.4% after 6000 cycles rsc.org
Co-Mn LDH Nanoflakes Activated Carbon 1 M KOH 65 F g⁻¹ @ 0.5 A g⁻¹ 20.3 Wh kg⁻¹ 435 W kg⁻¹ 99.7% after 10,000 cycles ntu.edu.sgacs.org

Electrocatalytic Applications

This compound and its closely related compounds, such as carbonate hydroxides, have emerged as promising, cost-effective electrocatalysts for several key reactions in energy conversion, particularly for water splitting. arxiv.orgnih.gov The bimetallic nature of these materials often leads to synergistic effects that enhance catalytic activity beyond that of their single-metal counterparts.

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is a critical, yet often sluggish, half-reaction in water electrolysis. northwestern.edu Materials derived from this compound are actively researched to accelerate this process. For example, manganese-doped cobalt carbonate hydroxide (Co₁Mn₁CH) grown on nickel foam demonstrated exceptional OER activity, requiring an ultralow overpotential of 294 mV to achieve a current density of 30 mA cm⁻². This high performance is attributed to Mn doping, which modulates the material's morphology and electronic structure, increasing the number of accessible active sites. In another study, a fluoride-doped manganese-cobalt catalyst showed an OER overpotential of just 240 mV at 10 mA cm⁻². arxiv.orgnih.gov Furthermore, porous cobalt oxide nanoarchitectures dual-doped with manganese and nitrogen (N-Mn-Co₃O₄), derived from a cobalt carbonate hydroxide precursor, exhibited a low overpotential of 302 mV at 50 mA cm⁻¹. The unique structure and doping create abundant active sites and enhance conductivity. Spinel oxides like MnCo₂O₄, prepared from carbonate precursors, are also effective OER catalysts, with their activity linked to the presence of Co³⁺ ions in the octahedral sites of the spinel structure.

Table 2: OER Performance of Cobalt-Manganese-Based Electrocatalysts

Catalyst Material Substrate Overpotential @ Current Density Tafel Slope (mV dec⁻¹) Reference
Co₁Mn₁CH Nickel Foam 294 mV @ 30 mA cm⁻² Not specified
Fluoride-doped Mn-Co Catalyst Graphite Paper 240 mV @ 10 mA cm⁻² 78 arxiv.orgnih.gov
N-Mn-Co₃O₄ Nickel Foam 302 mV @ 50 mA cm⁻² 66.5

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water splitting. While platinum is the benchmark catalyst, the development of low-cost alternatives is crucial. Cobalt-manganese-based materials have shown promise as HER electrocatalysts in alkaline media. Research has demonstrated that Mn doping in cobalt carbonate hydroxides can also create effective HER catalysts. The optimized Co₁Mn₁CH/NF material achieved a current density of 10 mA cm⁻² at a low overpotential of 180 mV.

Morphology modulation through strategies like fluoride (B91410) doping has also proven effective. A cubic-like Mn-Co catalyst with pyramid structures, synthesized on graphite paper, exhibited an exceptionally low HER overpotential of 82 mV at 10 mA cm⁻² and 216 mV to reach 100 mA cm⁻². arxiv.orgnih.gov This highlights the importance of structural design in catalytic performance. arxiv.orgnih.gov In a different approach, amorphous manganese-cobalt nanosheets prepared by electrospinning on nickel foam also showed strong HER activity, requiring an overpotential of 100 mV to deliver 10 mA cm⁻².

Table 3: HER Performance of Cobalt-Manganese-Based Electrocatalysts

Catalyst Material Substrate Overpotential @ Current Density Tafel Slope (mV dec⁻¹) Reference
Co₁Mn₁CH Nickel Foam 180 mV @ 10 mA cm⁻² Not specified
Fluoride-doped Mn-Co Catalyst Graphite Paper 82 mV @ 10 mA cm⁻² 121 arxiv.orgnih.gov
Amorphous Mn-Co Nanosheets Nickel Foam 100 mV @ 10 mA cm⁻² 65.4

Carbon Dioxide (CO₂) Reduction Electrocatalysis

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for mitigating greenhouse gas emissions and closing the carbon loop. While cobalt-based complexes and materials are widely studied for this reaction due to their electronic properties, specific research on this compound as a direct electrocatalyst for CO₂ reduction is limited in the available literature.

Studies have focused on bimetallic cobalt-manganese catalysts for other reduction processes, such as the Fischer-Tropsch synthesis, which involves CO reduction. arxiv.org For instance, a Co-Mn bimetallic catalyst on carbon nanotubes showed enhanced selectivity towards C₅+ hydrocarbons from CO. arxiv.org Other research has explored the direct electrochemical reduction of dissolved carbonate from capture solutions to produce syngas, though this work has primarily used silver catalysts. While there is extensive research on cobalt complexes and oxides for CO₂ reduction, a direct and detailed investigation into the electrocatalytic performance of the specific compound "this compound" for this application is not prominently featured in existing scientific reports.

Overall Water Electrolysis Performance

When the highly active Co₁Mn₁CH/NF was used as both the anode and the cathode in an alkaline electrolyzer, it required a cell voltage of only 1.68 V to achieve a current density of 10 mA cm⁻². Similarly, a device using a fluoride-doped Mn-Co catalyst as the bifunctional electrode achieved the same current density at an even lower cell voltage of 1.60 V, demonstrating excellent stability. arxiv.orgnih.gov In another configuration, an electrolyzer pairing an N-Mn-Co₃O₄ anode (derived from a carbonate hydroxide precursor) with a standard Pt/C cathode delivered 10 mA cm⁻² at a cell voltage of just 1.55 V and showed robust durability for over 40 hours. These results underscore the potential of catalysts derived from this compound to facilitate efficient and stable water electrolysis for hydrogen production.

Surface Engineering and Interface Phenomena in Cobalt Manganese Carbonate Systems

Strategies for Surface Modification and Doping

Surface modification and doping are powerful techniques to alter the electronic and geometric structures of materials, thereby enhancing their intrinsic properties. By introducing foreign atoms (dopants) or creating surface defects, it is possible to optimize the material's performance for specific applications.

One effective strategy is element-doping, which can alter the electronic structures of transition metal compounds, adjust their adsorption energy for reaction intermediates, and consequently improve their catalytic activity. rsc.org A common approach involves the synthesis of doped materials through methods like solid-state reactions. For instance, Mn-doped Co₃O₄ catalysts can be synthesized by grinding and calcining precursors such as basic cobalt carbonate and manganese carbonate. mdpi.com This process can lead to the formation of a Co–Mn solid solution, introducing lattice defects and modifying surface properties. mdpi.com Research has shown that adjusting the Mn doping amount to an optimal level (e.g., 5.0 mol%) can significantly increase the number of active oxygen species and enhance catalytic performance in applications like methane (B114726) combustion. mdpi.com

An analogous and well-studied example that provides insight into the effects of doping is the introduction of manganese into cobalt phosphide (B1233454) (CoP). Doping Mn into CoP nanosheets has been shown to modify the surface electronic structure, increase the electrochemical surface area (ECSA) to expose more active sites, and boost the intrinsic activity for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.net This modification weakens the bond between cobalt and hydrogen atoms, leading to a more thermo-neutral hydrogen adsorption free energy, which accelerates the release of hydrogen. rsc.org Similarly, Fe-doping in manganese carbonate has been explored to enhance its catalytic properties by promoting redox cycling and increasing the generation of reactive oxygen species. mdpi.com

The benefits of Mn-doping on the performance of cobalt-based catalysts are evident in their enhanced electrocatalytic activity. For example, Mn-doped CoP electrodes have demonstrated significantly lower overpotentials compared to their undoped counterparts.

Electrocatalytic Performance of Mn-Doped Cobalt Phosphide Catalysts
CatalystReactionElectrolyteOverpotential @ 10 mA cm⁻²Reference
MnCoP/CCHER1 M KOH65 mV researchgate.net
MnCoP/CCOER1 M KOH261 mV researchgate.net
Mn-Co-P/TiHER0.5 M H₂SO₄49 mV acs.org
CoP/TiHER0.5 M H₂SO₄81 mV (49 + 32) acs.org
Mn-CoP coated electrodeHER1.0 M KOH95 mV rsc.org
Mn(5%)-CoP/CCOER1.0 M KOH317 mV cambridge.org

Another modification strategy involves fluoride (B91410) doping into manganese-cobalt carbonate hydroxide (B78521), which has been shown to modulate the morphology and cause phase transformations, ultimately boosting water electrolysis performance. acs.orgnih.gov These strategies highlight that the introduction of dopants, whether metallic or non-metallic, is a versatile tool for tuning the surface chemistry of cobalt manganese carbonate systems for enhanced functionality.

Interfacial Interactions and Heterostructure Design for Enhanced Performance

Creating heterostructures, where this compound is interfaced with another material, is a sophisticated strategy to unlock synergistic effects that enhance performance beyond that of the individual components. The interface between the two materials can facilitate charge transfer, optimize the adsorption of reactants, and stabilize catalytically active species.

A prime example is the functionalization of cobalt carbonate hydroxide (CCH) surfaces with tin oxide (SnO₂), creating unique two-dimensional (2D) interlayered heterostructures. nih.gov In this design, a hierarchical 2D CCH electrode was first constructed via electrodeposition, followed by a surface-reinforcement method to fabricate a 2D interlayer of SnO₂ on the CCH. nih.gov This SnO@CCH heterostructure promotes high conductivity and provides more electroactive sites, maximizing redox reactions for energy storage applications. nih.gov The synergistic effect of the SnO₂ within the CCH network delivers an efficient pathway for charge transfer, leading to significantly improved areal capacity. nih.gov

The principles of heterostructure design are broadly applicable. For instance, constructing heterojunctions between different transition metal sulfides, such as manganese cobalt sulfide (B99878) (MnCo₂S₄) and molybdenum disulfide (MoS₂), can accelerate charge transfer and create multiple integrated active sites. researchgate.net Density functional theory (DFT) calculations have revealed that such heterostructures can possess optimal adsorption free energies for reactants and an extended electroactive surface area. researchgate.net Similarly, the interface in a Mo₄P₃@CoP heterojunction can lead to electron transfer between the phases, optimizing the charge structure of the active sites. mdpi.com

The interaction at the heterojunction interface can enhance CO₂ adsorption and activation and stabilize key reaction intermediates, leading to superior catalytic performance. rsc.org The design of these complex interfaces is a key frontier in developing advanced materials based on this compound for catalysis and energy storage.

Performance of Heterostructured Electrodes
ElectrodeApplicationKey Performance MetricElectrolyteReference
SnO@CCH-8Energy Storage720 mC cm⁻² (areal capacity)3 M KOH nih.gov
Mo₄P₃@CoP/NFOverall Water Splitting1.54 V @ 10 mA/cm²Alkaline mdpi.com
MnCo₂S₄-MoS₂/NFOverall Water Splitting1.41 V @ 10 mA cm⁻²Not Specified researchgate.net
Ag–MnOₓCO₂ Reduction97.5% Faradaic Efficiency for CONot Specified rsc.org

Tuning Surface Atomic Coordination and Active Sites through Morphology Control

In manganese-cobalt systems, morphology control has been achieved through various synthesis techniques. For example, in the hydrothermal synthesis of manganese-cobalt carbonate hydroxide, adjusting the concentration of an additive like ammonium (B1175870) fluoride (NH₄F) can systematically change the resulting morphology from nanoflakes to various cubic structures. acs.orgnih.gov Research has demonstrated that a specific cubic-like morphology with pyramids on its faces exhibits the best bifunctional activity for both the OER and HER. acs.orgnih.govresearchgate.net This superior performance is attributed to the unique surface atomic coordination and the increased number of active sites presented by this specific morphology.

The link between morphology and active sites is a well-established principle in catalysis. For cobalt-based catalysts like Co₃O₄, it is known that different shapes, such as nanorods versus nanoparticles, expose different crystal planes. bohrium.com Nanorods can exhibit a higher density of catalytically active Co³⁺ sites, leading to enhanced activity for reactions like CO oxidation. bohrium.com Similarly, for cobalt manganese spinel oxides (CoₓMnᵧO₄), the shape, size, and interior structure of microspheres can be controlled by adjusting the phase and composition during synthesis. nih.gov This control allows for the tuning of exposed facets, with some cubic facets possessing richer Co sites that are highly effective for oxidation reactions. nih.gov

The synthesis method plays a crucial role in determining the final morphology. For manganese carbonate (MnCO₃), simple hydrothermal methods can produce distinct structures like micro-peanuts and nano-shuttles, which show different electrochemical performances when used as electrode materials in lithium-ion batteries. researchgate.net This highlights that even for a single compound, purpose-optimized architectures are key to unlocking its full potential. researchgate.net

Effect of Morphology on the Performance of Mn-Co Catalysts for Water Splitting
Catalyst MorphologyReactionOverpotential @ 10 mA cm⁻²Reference
Cubic-like with pyramidsOER240 mV acs.orgnih.gov
Cubic-like with pyramidsHER82 mV acs.orgnih.gov

These findings underscore the importance of synthetic control to create tailored morphologies in this compound systems, thereby exposing more reactive crystal planes and enhancing the density of active sites for superior catalytic and electrochemical performance. researchgate.net

In Situ and Operando Characterization Studies of Cobalt Manganese Carbonate

In-Situ X-ray Diffraction (XRD) during Reactions and Cycling

In-situ X-ray diffraction (XRD) allows for the real-time tracking of crystallographic changes in cobalt manganese carbonate as it undergoes chemical reactions or electrochemical cycling. This technique is crucial for understanding reaction mechanisms, identifying intermediate phases, and observing degradation pathways.

Monitoring Phase Changes and Structural Transformations

By collecting XRD patterns continuously while a reaction or cycling is in progress, researchers can observe the appearance and disappearance of diffraction peaks, which correspond to specific crystalline phases.

For instance, studies on manganese carbonate (MnCO3) electrodes have utilized ex-situ and in-situ XRD to monitor structural changes during electrochemical processes. In aqueous KOH solutions, MnCO3 has been observed to undergo a phase transformation to spinel Mn3O4 through an intermediate Mn(OH)2 phase during potential cycling. researchgate.netresearchgate.net Similarly, during the lithiation process in lithium-ion batteries, in-situ XRD has confirmed the conversion of MnCO3 into metallic manganese (Mn) and lithium carbonate (Li2CO3). rsc.org Upon delithiation, the material often becomes amorphous, indicating that the initial crystalline structure is not recovered. rsc.org

In the context of cobalt-manganese systems, which are often prepared from carbonate precursors, in-situ XRD is vital for understanding their thermal and chemical stability. researchgate.netmdpi.commdpi.com For example, in-situ XRD studies on the reduction of mixed Co-Mn oxides (CoₓMn₃₋ₓO₄) show a two-step reduction process: first to a (Mn,Co)O solid solution, and then to metallic cobalt and MnO. mdpi.com The presence of manganese was found to increase the reduction temperature for both stages. mdpi.com Furthermore, in-situ XRD coupled with mass spectrometry (XRD-MS) has been used to track structural evolution and gas release during the thermal decomposition of related cathode materials like LiNiₓMnᵧCo₂O₂, revealing how the presence of electrolytes can lower the onset temperature for these transformations. osti.gov

Table 1: Phase Transformations Observed via In-Situ/Ex-Situ XRD in Carbonate-Based Materials.
Original MaterialConditionObserved Phase TransformationReference
MnCO₃Electrochemical cycling in KOHMnCO₃ → Mn(OH)₂ → Mn₃O₄ researchgate.netresearchgate.net
MnCO₃First discharge (Lithiation)MnCO₃ → Mn + Li₂CO₃ rsc.org
Co-doped Birnessite (from carbonate precursor)Catalyst activation (H₂)Birnessite → Manganite + Co metal acs.org
Commercial MnCO₃In-situ electro-activationMnCO₃ → Mn₂O₃ + γ-MnO₂ consensus.app

In-Situ X-ray Photoelectron Spectroscopy (XPS) for Surface Reactivity

In-situ, particularly Near Ambient Pressure (NAP-XPS), is a powerful surface-sensitive technique that provides information on the elemental composition and chemical (oxidation) states of the top few nanometers of a material during a reaction. ethz.ch This is crucial for understanding the surface reactivity of this compound catalysts and electrodes.

Operando NAP-XPS studies on cobalt and manganese-based oxide catalysts, often derived from carbonate precursors, reveal the dynamic changes in the oxidation states of Co and Mn under reaction conditions. researchgate.netacs.orgacs.org For example, during CO oxidation over Co₃O₄, operando NAP-XPS has shown that the surface remains largely oxidized (Co³⁺/Co²⁺) under steady-state reaction conditions up to 200°C. acs.orgacs.org Significant surface reduction is observed only in a pure CO atmosphere, suggesting that the active sites might be a minority species. acs.orgacs.org

These studies also allow for the detection of surface adsorbates and the formation of new surface phases, such as carbonates. researchgate.netacs.orgacs.org In several catalytic oxidation reactions, the formation of carbonate species on the catalyst surface has been identified. While initially thought to be key intermediates, operando studies have often revealed them to be more stable "spectator species" that are not directly in the primary reaction pathway but can influence catalyst activity by blocking active sites. researchgate.netacs.orgacs.org For Co-Mn oxide catalysts in Fischer-Tropsch synthesis, APXPS has been used to identify the nature of species on the catalyst surface, showing that the presence of manganese enhances the formation of CHₓ species. nih.gov

In-Situ Diffuse Reflectance FTIR Spectroscopy for Adsorbed Species Identification

In-situ Diffuse Reflectance Fourier Transform Infrared (DRIFTS) spectroscopy is a key technique for identifying molecular species adsorbed on the surface of a catalyst and for tracking the formation of reaction intermediates in real-time.

For materials related to this compound, in-situ DRIFTS has been instrumental in elucidating reaction mechanisms. In studies of CO₂ hydrogenation over cobalt-based catalysts, DRIFTS spectra reveal the presence of various surface species, including adsorbed CO, formates, and different types of carbonates (e.g., hydrogen carbonates, bidentate carbonates). rsc.org The evolution of these species over time and with changing temperature provides direct evidence for reaction pathways. rsc.org For example, in some cases, formates were identified as spectators, while in others they were active intermediates that could be further hydrogenated. rsc.org

When manganese is used as a promoter in cobalt catalysts, in-situ DRIFTS shows that it can influence the formation of surface species. nacatsoc.org In one study, the presence of manganese was found to promote the formation of carbonate species, indicating that Mn plays a role in the conversion of CO to CO₂. nacatsoc.org In the context of methane (B114726) oxidation over Mn-doped Co₃O₄ catalysts (prepared from carbonate precursors), in-situ DRIFTS identified formates and carbonates as key intermediate species, with the doped catalyst showing a higher capacity for methane adsorption. mdpi.com

Table 2: Adsorbed Species Identified by In-Situ DRIFTS on Co/Mn-based Catalysts.
Catalyst SystemReactionIdentified Adsorbed SpeciesReference
Co/CeO₂CO₂ HydrogenationCarbonates, Hydrogencarbonates, Formates, Adsorbed CO rsc.org
Mn-doped Co₃O₄CH₄ OxidationFormates, Carbonates mdpi.com
CeO₂-promoted Co₃O₄CO OxidationActive carbonate species with weak bonding cjcatal.com

Correlation of Dynamic Structural Evolution with Electrochemical and Catalytic Performance

In electrochemistry, the transformation of MnCO₃ provides a clear example. The initial conversion of microsized MnCO₃ particles into a self-stabilized nanostructured matrix of Mn and Li₂CO₃ during the first cycle is directly responsible for its high capacity and excellent cycling stability, which is far beyond what would be expected from the bulk material. rsc.org Ex-situ XRD and XPS confirm this structural and chemical evolution, correlating it with the observed electrochemical behavior. rsc.org Similarly, the in-situ electro-activation of commercial MnCO₃ into active Mn₂O₃ and γ-MnO₂ nanosheets is directly linked to its improved performance as a cathode for zinc-ion batteries. consensus.app

In catalysis, combined operando studies have been particularly insightful. For CO oxidation on cobalt oxides, the simultaneous use of NAP-XPS, FTIR, and XRD has revealed a complex network of reaction pathways. acs.orgacs.org These studies demonstrated that while surface carbonates form, their thermal stability suggests they are primarily spectator species, and the catalytic activity is more closely linked to a Mars-van-Krevelen mechanism involving the Co³⁺/Co²⁺ redox couple. acs.orgacs.org The ability of ceria-promoted cobalt oxide to form more active, weakly bonded carbonate species, as seen by in-situ DRIFTS, correlates with its enhanced catalytic performance and resistance to deactivation. cjcatal.com This highlights how understanding the nature of surface species is critical to explaining catalytic outcomes.

Theoretical and Computational Modeling of Cobalt Manganese Carbonate

First-Principles and Density Functional Theory (DFT) Calculations

First-principles calculations, predominantly based on Density Functional Theory (DFT), are a cornerstone of computational materials science. These methods solve the quantum mechanical equations governing the behavior of electrons in a material to predict its properties without relying on empirical parameters. For cobalt manganese carbonate, DFT has been instrumental in elucidating its fundamental characteristics. The plane-wave pseudopotential method, as implemented in codes like the Vienna Ab-initio Simulation Package (VASP), is a common approach. dntb.gov.ua To accurately describe the strongly correlated 3d electrons of cobalt and manganese, a Hubbard U-correction (DFT+U) is often applied. dntb.gov.uamdpi.com

Prediction of Structural, Thermodynamic, Electronic, Elastic, and Dynamic Properties

Structural Properties: DFT calculations can accurately predict the crystal structure and lattice parameters of this compound. These calculations have shown that the structural cell parameters can be determined with high agreement (around 96%) with experimental data. dntb.gov.ua

Thermodynamic Properties: The thermodynamic stability of this compound is a critical factor for its application. DFT calculations consistently show that MCO₃ (where M can be Mn or Co) crystal systems have negative enthalpies of formation, indicating they are thermodynamically stable. dntb.gov.ua This intrinsic stability is crucial for ensuring good cycling performance and safety in applications like batteries. dntb.gov.ua

Electronic Properties: The electronic structure, particularly the band gap, determines the material's conductivity. Studies have investigated the electronic properties of individual manganese carbonate and cobalt carbonate. For instance, MnCO₃ and CoCO₃ have been predicted to have indirect band gaps. researchgate.net Doping MnCO₃ with cobalt can influence the electronic structure, with some studies suggesting that a 50% Mn-rich and 50% Co-rich composition is favored. researchgate.net The electronic density of states calculations reveal the contributions of different atomic orbitals to the electronic structure. researchgate.net

Elastic Properties: The mechanical stability of this compound can be assessed by calculating its elastic constants. DFT studies have confirmed that the elastic constants of transition metal carbonates satisfy the necessary stability conditions, indicating they are mechanically stable. dntb.gov.ua

Dynamic Properties: Phonon dispersion calculations are used to assess the dynamic stability of the crystal lattice. The absence of negative frequencies (imaginary modes) in the phonon dispersion curves along high-symmetry directions in the Brillouin zone suggests that the material is dynamically stable. dntb.gov.uaresearchgate.net

Table 1: Predicted Properties of MCO₃ (M = Mn, Co) from DFT Calculations

Property MnCO₃ CoCO₃ Reference
Crystal Structure Rhombohedral Rhombohedral samipubco.com
Thermodynamic Stability Negative enthalpy of formation Negative enthalpy of formation dntb.gov.ua
Band Gap (Indirect) ~3.53 eV ~2.64 eV researchgate.net
Mechanical Stability Stable Stable dntb.gov.ua
Dynamic Stability Stable Stable dntb.gov.uaresearchgate.net

Simulation of Adsorption Energies, Vibrational Frequencies, and Activation Barriers

Adsorption Energies: DFT can be used to simulate the adsorption of molecules on the surface of this compound. For instance, in the context of catalysis, the adsorption energy of reactants like carbon monoxide (CO) can be calculated. One study found that the adsorption of CO as a carbonate on the oxidic part of a CoMnOₓ catalyst is less likely than molecular adsorption on the metallic cobalt phase. nih.gov

Vibrational Frequencies: The vibrational modes of this compound can be calculated and compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. randallcygan.comresearchgate.net These calculations help in the interpretation of experimental spectra and provide a deeper understanding of the bonding within the material. For example, theoretical calculations have been used to support the experimental IR frequencies of metal carbonates, with the slight differences attributed to the calculations being performed in the gas phase versus the solid phase for experiments. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Generic Carbonate

Vibrational Mode Calculated Experimental Reference
Asymmetric stretch (IR), ν₃ ~1500 1473 randallcygan.com
Symmetric C-O stretch (Raman), ν₁ ~1124 1086 randallcygan.com
Torsional bending (IR), ν₂ ~781 873 randallcygan.com
Stretch/bend (IR), ν₄ ~627 705 randallcygan.com

Note: This table provides a general comparison for a carbonate and specific values for this compound may vary.

Activation Barriers: DFT is a powerful tool for investigating reaction mechanisms by calculating the activation energy barriers of elementary reaction steps. For example, in the Fischer-Tropsch synthesis, DFT calculations have been used to compare the energy barriers for C-H and C-C bond formation on cobalt-based catalysts. nih.gov In the context of CO₂ reduction, DFT has been employed to calculate the activation barriers for the hydrogenation of carbonates. nih.gov For the CO₂ insertion into cobalt-alkoxide bonds, a key step in producing polycarbonates, DFT calculations have shown a linear relationship between the activation energy and the reaction energy. beilstein-journals.org

Modeling of Electronic Structure and Charge Transport Pathways

Understanding the electronic structure and charge transport pathways in this compound and its derivatives is crucial for applications in electronics and energy storage. mdpi.com While this compound itself is often a precursor, the resulting oxides (CoₓMn₃₋ₓO₄) have been the subject of intense study. nsf.gov

In these mixed-metal oxides, charge transport often occurs via polaron hopping between cations of different oxidation states, such as Mn³⁺/Mn⁴⁺. nsf.gov Computational models can help identify the dominant charge transport pathways. For instance, in CoₓMn₃₋ₓO₄ spinels, studies have shown that although cobalt does not directly contribute to conductivity through hopping, its presence creates configurational disorder that generates hopping pairs for manganese at octahedral sites. nsf.gov This indicates that Mn⁴⁺/Mn³⁺ pairs are the primary active species for charge transport. nsf.gov

Modeling the electronic structure of complex materials like nickel cobalt manganese oxides (NCM) often involves a combination of computational and experimental techniques, such as X-ray absorption spectroscopy, to gain a comprehensive understanding of the oxidation states and local atomic coordination. nih.gov

Computational Insights into Catalytic Mechanisms and Reactive Species

Computational modeling provides invaluable insights into the catalytic activity of materials derived from this compound. DFT calculations can elucidate reaction mechanisms, identify active sites, and characterize reactive intermediates.

For example, in the Fischer-Tropsch synthesis, which converts syngas (CO + H₂) to hydrocarbons, Co-Mn oxide catalysts are of interest. DFT simulations have suggested that manganese can promote the production of long-chain hydrocarbons by binding hydrogen at basic oxygen sites on MnO, which in turn reduces chain termination on the cobalt catalyst. nih.gov These calculations can also determine the relative likelihood of different reaction pathways. For instance, the adsorption of CO as a carbonate on the oxide phase was found to be less favorable than molecular adsorption on the metallic cobalt phase, suggesting that the carbonate species might be spectators rather than active participants in the main catalytic cycle. nih.gov

In the context of CO₂ hydrogenation, DFT studies have been used to propose and evaluate new manganese and cobalt complexes as potential catalysts for methanol (B129727) production. rsc.org These studies predict detailed reaction mechanisms involving multiple cascade catalytic reactions and can identify the most promising catalyst candidates based on their calculated free energy barriers. rsc.org

Furthermore, in oxidation reactions, DFT can help understand the role of carbonate intermediates. researchgate.net For electrocatalytic water oxidation, computational studies have investigated the role of cobalt-carbonate complexes, suggesting the formation of high-valent cobalt species like Co(IV) and Co(V) as active oxidants. acs.org

Equilibrium Models for Process Optimization and Yield Prediction

Equilibrium modeling is a powerful tool for optimizing the synthesis of this compound, particularly in co-precipitation processes used to produce precursors for battery cathode materials. acs.orgacs.org These models are based on thermodynamic equilibrium principles and can predict the conditions (e.g., pH, temperature, reactant concentrations) that favor the formation of the desired product with high purity and yield.

By considering the chemical equilibria between the metal ions (Co²⁺, Mn²⁺), complexing agents (like ammonia), and the precipitating agent (carbonate), these models can predict the pH range for optimal co-precipitation. researchgate.netresearchgate.net For example, solubility models can be developed to understand the competition between the precipitation of metal carbonates and metal hydroxides. acs.org Such models have shown that Mn(II) and Co(II) carbonate precipitation occurs over a wide pH range. acs.org

These equilibrium calculations can guide the experimental synthesis by identifying the optimal pH and reactant concentrations to maximize the carbonate content in the precursor and minimize the concentration of residual metal ions in the solution. acs.orgacs.org Experimental validation has confirmed the predictive power of these chemical equilibrium models. acs.org

Application of Advanced Statistical Methods (e.g., Response Surface Methodology) for Synthesis Optimization

In addition to equilibrium modeling, advanced statistical methods like Response Surface Methodology (RSM) are employed to optimize the synthesis of this compound. RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables. The goal is to optimize this response.

For the synthesis of manganese carbonate, RSM has been used to study the effect of various factors such as pH, reaction time, temperature, and the concentration of the precipitating agent (e.g., sodium carbonate) on the recovery of manganese. researchgate.net By designing a set of experiments (e.g., using a central composite rotatable design), a model can be developed to describe the relationship between the process variables and the response (e.g., manganese recovery). researchgate.net

Analysis of variance (ANOVA) is then used to evaluate the statistical significance of the model and the individual factors. researchgate.net This approach allows for the determination of the optimal conditions to achieve the highest possible yield and purity of the product. For instance, one study used RSM to find the optimal pH, time, temperature, and sodium carbonate volume to maximize manganese recovery while minimizing the co-precipitation of impurities like magnesium. researchgate.net Such statistical optimization has been shown to be effective in improving the carbonate precipitation of manganese. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Synthesis Pathways for Tailored Architectures

The performance of cobalt manganese carbonate materials is intrinsically linked to their physical and chemical structure. Consequently, a major thrust of future research is the development of novel synthesis methods that allow for precise control over the material's architecture, from the nanoscale to the macroscale. Traditional methods like co-precipitation and hydrothermal synthesis are being refined, while new pathways are being explored to create materials with customized morphologies and properties. mdpi.comresearchgate.net

Researchers are investigating techniques such as solvothermal synthesis in various solvents like ethylene (B1197577) glycol to produce different structures. mdpi.com The use of structure-directing agents, such as Schiff bases, has been shown to guide the formation of complex hierarchical superstructures like chrysanthemum and dumbbell shapes. researchgate.net Another promising area is the use of sacrificial templates, including metal-organic frameworks (MOFs), to derive cobalt-manganese oxides with controlled porosity and morphology. acs.org Doping with elements like fluoride (B91410) has also been shown to effectively modulate the morphology and phase of manganese-cobalt carbonate hydroxide (B78521), leading to enhanced catalytic activity. acs.org

Future work will likely focus on scalable and environmentally friendly synthesis routes. This includes exploring room-temperature precipitation methods and utilizing atmospheric CO₂ as a carbonate source to create more sustainable production processes. researchgate.net The goal is to move beyond simple particle synthesis to the rational design of complex, three-dimensional architectures with optimized surface areas and active site densities for specific applications.

Table 1: Overview of Synthesis Methods for this compound and Related Materials

Synthesis Method Precursors Key Parameters Resulting Architecture Reference
Co-precipitation Cobalt(II) and Manganese(II) chlorides/nitrates, Sodium carbonate pH, Temperature, Aging time Basic carbonates, Precursors for spinels mdpi.com
Hydrothermal Manganese acetate, Urea, LIG Temperature (160 °C), Time (12 h) Composite with decorated Laser-Induced Graphene (LIG) nih.govacs.org
Solvothermal Manganese(II) and Cobalt(II) acetates, Ethylene glycol Temperature (160 °C) Precursor for MnCo₂O₄ mdpi.com
Pechini Sol-Gel Metal nitrates, Citric acid, Ethylene glycol Calcination Temperature (600-800 °C) Nanostructures (e.g., Co₃O₄/Co₃(BO₃)₂) nih.gov

Deeper Understanding of Structure-Property-Performance Relationships

To rationally design next-generation materials, a fundamental understanding of the relationship between the atomic-level structure, the resulting material properties, and the final application performance is crucial. For this compound and its oxide derivatives, this involves correlating the Co:Mn ratio, cation distribution in the crystal lattice, and electronic structure with catalytic activity and energy storage capacity. mdpi.com

The synthesis route has a profound impact on the crystal and electronic structure. mdpi.com For instance, spinels derived from carbonate precursors can exhibit cubic or tetragonal phases depending on the cobalt-to-manganese ratio, which in turn affects their performance in oxygen evolution and reduction reactions. mdpi.comnih.gov Future research will delve deeper into these correlations using a combination of advanced characterization techniques and theoretical calculations. Studies on related lithium- and manganese-rich layered oxides have shown that synthesis methods can determine whether the final product has a single-phase or multi-phase structure, significantly impacting its electrochemical properties.

The addition of promoters, such as alkali metals, has been shown to alter the active phase of cobalt-manganese catalysts, for example, by promoting the formation of cobalt carbide (Co₂C) nanoprisms over nanospheres, which enhances selectivity in Fischer-Tropsch synthesis. researchgate.net Investigating these subtle modifications and their effect on reaction mechanisms will be a key research direction. The goal is to create a comprehensive knowledge base that enables the predictive design of this compound-based materials with tailored electronic and catalytic properties.

Integration into Multifunctional Materials Systems

This compound is increasingly being recognized not just as a standalone material but as a critical component in multifunctional systems. Its derivatives, particularly cobalt manganese oxides, exhibit promise as catalysts that can unify multiple reactions, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are vital for technologies like metal-air batteries and fuel cells. nih.govresearchgate.net

A significant area of future research is the integration of this compound with conductive scaffolds like graphene and carbon nanotubes. nih.govacs.org For example, a composite of manganese carbonate decorated on laser-induced graphene (MnCO₃/LIG) has been developed for electrochemical glucose sensing, where the graphene substrate overcomes the poor electronic conductivity of the carbonate. nih.govacs.org This approach of creating composite materials is essential for unlocking the potential of manganese carbonate in electrochemical applications.

Furthermore, this compound serves as a precursor for cathode materials in lithium-ion batteries, such as Nickel-Manganese-Cobalt (NMC) oxides. samaterials.comwalsun-nm.com Research is focused on optimizing the co-precipitation of the carbonate precursor to ensure the correct stoichiometry and morphology for high-performance cathodes. researchgate.net The development of composite systems, such as integrating these materials into binder-free electrodes or combining them with other metal oxides, is expected to lead to devices with enhanced energy density, stability, and efficiency. acs.org

Advanced In-Situ Characterization Techniques Development

Understanding the dynamic changes that this compound and its derivatives undergo during operation is critical for improving their stability and performance. Advanced in-situ characterization techniques, which allow for the observation of materials under real reaction conditions, are indispensable for this purpose.

Techniques like in-situ X-ray diffraction (XRD) and Raman and IR microscopy are being employed to study these materials during electrochemical cycling or catalytic reactions. ethz.chresearchgate.net For example, in-situ XRD has been used to monitor the phase transformation of cobalt- and manganese-based precatalysts into their active metallic and carbide phases during Fischer-Tropsch synthesis. acs.org Similarly, ex-situ studies on manganese carbonate electrodes after cycling have revealed a transformation from microsized particles to a self-stabilized nanostructured matrix, which explains their high capacity and cycling stability. acs.org

Future research will focus on developing and applying more sophisticated in-situ and operando techniques. This could include combining spectroscopic and microscopic methods to simultaneously probe structural, chemical, and morphological changes at the electrode-electrolyte interface. ethz.ch Such studies will provide unprecedented insights into reaction mechanisms, degradation pathways, and the true nature of the active species, guiding the design of more robust and efficient materials.

Computational Design and Predictive Modeling for Next-Generation Materials

Computational modeling and simulation are becoming increasingly powerful tools for accelerating the discovery and design of new materials. By predicting material properties and simulating reaction pathways, computational approaches can significantly reduce the time and cost associated with experimental trial-and-error. researchgate.net

For this compound systems, computational models are being used to predict the optimal conditions for precursor synthesis. researchgate.net For instance, thermodynamic models can determine the ideal pH and ammonia (B1221849) concentration needed to obtain a specific stoichiometric ratio in transition-metal-hydroxide precursors for battery cathodes. researchgate.net Density Functional Theory (DFT) is being used to examine the electronic structure of cobalt and manganese complexes and predict their catalytic activity for reactions like CO₂ hydrogenation. rsc.org Furthermore, methodologies like Response Surface Methodology (RSM) are employed to model and optimize complex processes, such as the leaching of cobalt and manganese from ores. mdpi.comresearchgate.net

The future of this field lies in the development of multi-scale models that can bridge the gap from atomic-level interactions to macroscopic material performance. Phase-field modeling is already being used to understand and predict the mechanical degradation of related NMC cathode materials in batteries. dntb.gov.ua By integrating machine learning with these physics-based models, researchers can screen vast compositional and structural spaces to identify promising new this compound-based materials with enhanced properties for energy and environmental applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.